Epitinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAZPZIYEOGZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203902-67-3 | |
| Record name | Epitinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203902673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ97ZE4UUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epitinib's Mechanism of Action in EGFR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epitinib (HMPL-813) is a second-generation, irreversible, small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed for optimal brain penetration to target brain metastases in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[2] Like other second-generation TKIs, this compound's primary mechanism of action is the covalent, irreversible inhibition of the EGFR kinase domain, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by available data and representative experimental protocols.
Core Mechanism of Action: Irreversible EGFR Inhibition
This compound is a selective EGFR-TKI that targets the adenosine triphosphate (ATP)-binding site of the EGFR kinase domain. As a second-generation inhibitor, it possesses an electrophilic group that forms a covalent bond with a specific cysteine residue, Cys797, within this binding pocket.[3] This irreversible binding permanently inactivates the receptor, preventing ATP from binding and halting the autophosphorylation of the tyrosine kinase domain. This action effectively blocks the initiation of downstream signaling cascades.
Signaling Pathway Inhibition:
The constitutive activation of EGFR in cancer cells, often driven by mutations in the kinase domain, leads to the continuous stimulation of pro-survival and proliferative signaling pathways. By irreversibly inhibiting EGFR, this compound effectively downregulates these key pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. Inhibition of EGFR by this compound prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.
-
PI3K-AKT-mTOR Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis. This compound's blockade of EGFR signaling leads to reduced activation of PI3K and its downstream effectors, AKT and mTOR.
The dual inhibition of these pathways by this compound results in cell cycle arrest and induction of apoptosis in EGFR-dependent tumor cells.
Data Presentation: Inhibitory Activity
| Target | IC50 (nM) - Afatinib |
| EGFR Wild-Type | Data not consistently reported, but generally higher than mutant forms |
| EGFR L858R | ~0.5 |
| EGFR Exon 19 Deletion | ~0.7 |
| EGFR T790M | ~10 |
| EGFR L858R/T790M | ~10 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. Data for Afatinib is provided as a representative example of a second-generation EGFR TKI.
Mandatory Visualizations
EGFR Signaling Pathway and this compound's Point of Intervention
References
- 1. HUTCHMED - Chi-Med Initiates a Phase Ib/II Proof-of-Concept Trial of this compound in Glioblastoma in China [hutch-med.com]
- 2. Increased EGFR Phosphorylation Correlates with Higher Programmed Death Ligand-1 Expression: Analysis of TKI-Resistant Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
HMPL-813 (Epitinib): A Technical Overview of a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMPL-813, also known as Epitinib, is an orally available, second-generation, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has been specifically designed for optimal tissue distribution, including significant brain penetration, to target tumors with EGFR overexpression or sensitizing mutations.[1][2] Preclinical and clinical studies have demonstrated its potential in treating various solid tumors, particularly non-small cell lung cancer (NSCLC) with brain metastases and glioblastoma.[1][3][4] This document provides a comprehensive technical overview of HMPL-813, including its chemical properties, mechanism of action, preclinical findings, and clinical trial data.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the chemical formula C24H26N6O2.[5][6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide | [6] |
| Synonyms | HMPL-813, this compound, HMPL813 | [5][6] |
| CAS Number | 1203902-67-3 (free base) | [5] |
| Molecular Formula | C24H26N6O2 | [5][6] |
| Molecular Weight | 430.51 g/mol | [5][6] |
| Exact Mass | 430.2117 g/mol | [5] |
| SMILES | CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC | [6] |
| InChI Key | DQAZPZIYEOGZAF-UHFFFAOYSA-N | [5][6] |
Mechanism of Action
HMPL-813 functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[7] The activation of EGFR, a receptor tyrosine kinase, triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled tumor growth.[8]
This compound targets the intracellular tyrosine kinase domain of the EGFR, competing with ATP for its binding site.[8] This inhibition prevents the autophosphorylation of the receptor, a critical step in its activation.[8] Consequently, the downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the AKT-PI3K-mTOR pathways, are blocked.[8] The inhibition of these pathways by HMPL-813 leads to several cellular outcomes conducive to anti-tumor activity:
-
Growth Arrest: Upregulation of growth inhibitory proteins such as the cyclin-dependent kinase inhibitor p27.[8]
-
Reduced Proliferation: Decreased expression of the proliferation marker Ki67.[8]
-
Apoptosis: Increased programmed cell death.[8]
-
Inhibition of Angiogenesis: Disruption of signals that promote new blood vessel formation.[8]
The signaling pathway inhibited by HMPL-813 is illustrated below.
Preclinical Studies
In preclinical models, this compound demonstrated promising anti-tumor activity and a favorable pharmacokinetic profile.[1] Notably, it showed excellent brain penetration, suggesting its potential to treat primary brain tumors and brain metastases.[1][2] Studies in orthotopic brain tumor models revealed good efficacy when administered orally at doses well below toxic levels.[1] These preclinical findings provided a strong rationale for its clinical development, particularly for central nervous system (CNS) malignancies.[1]
Clinical Development
HMPL-813 has been evaluated in several clinical trials for various solid tumors.
Phase I First-in-Human Study (NCT02590952)
A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[2][7]
Experimental Protocol:
-
Study Design: The dose-escalation phase followed a classic "3+3" design.[2]
-
Patient Population: Patients with histopathologically confirmed advanced solid tumors who had failed standard treatment.[7]
-
Dosing: Oral administration of this compound once daily (q.d.), starting at 20 mg and escalating to 40 mg, 80 mg, 120 mg, 160 mg, 200 mg, and 250 mg.[7]
-
Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).[7]
The workflow for the dose-escalation phase is depicted below.
Results:
-
A total of 36 patients were enrolled in the dose-escalation phase across 7 dose levels up to 240 mg.[2]
-
No DLTs were observed, and the MTD was not reached.[2]
-
The Recommended Phase II Dose (RP2D) was determined to be 160 mg q.d. based on safety, pharmacokinetics, and preliminary efficacy data.[2]
-
The most common adverse events (AEs) were skin rash, diarrhea, and elevated liver enzymes.[2]
-
This compound exposure increased proportionally up to the 160 mg dose, with an average terminal half-life (T1/2) ranging from 38 to 54 hours.[2]
Phase Ib Expansion in NSCLC with Brain Metastasis (NCT02590952)
The expansion phase of the study focused on patients with EGFR-mutant NSCLC with brain metastases.[2][4]
Results:
The table below summarizes the efficacy data from this cohort.
| Dose | Objective Response Rate (ORR) (95% CI) | Median Duration of Response (months) (95% CI) | Median Progression-Free Survival (months) (95% CI) |
| 120 mg (n=30) | 53.6% (33.9%-72.5%) | 7.40 (3.70-7.40) | 7.40 (5.40-9.20) |
| 160 mg (n=42) | 40.5% (25.6%-56.7%) | 9.10 (6.50-12.00) | 7.40 (5.50-10.00) |
Data from a study with an enrollment period between April 2015 and April 2019.[4]
Phase Ib Study in Glioblastoma (NCT03231501)
This open-label, single-arm study evaluated this compound in patients with histologically confirmed glioblastoma with EGFR gene amplification who had failed standard treatment.[3]
Experimental Protocol:
-
Study Design: Simon two-stage design.[3]
-
Patient Population: Patients with histologically confirmed glioblastoma with EGFR gene amplification, for whom standard treatment has failed or is not available.[3]
-
Dosing: Patients received either 120 mg or 160 mg of this compound orally once daily in 28-day cycles until disease progression or unacceptable toxicity.[3]
-
Primary Endpoint: To be assessed based on the study design.
The logical relationship of HMPL-813's development from preclinical to clinical stages is outlined below.
Conclusion
HMPL-813 (this compound) is a promising, brain-penetrant, selective EGFR TKI. Its mechanism of action, involving the inhibition of key downstream signaling pathways, has translated into meaningful clinical activity in patients with advanced solid tumors, particularly those with CNS involvement. The determination of the RP2D and the encouraging efficacy signals in NSCLC with brain metastases and glioblastoma warrant further investigation in larger, well-controlled clinical trials. The favorable safety profile, consistent with other EGFR TKIs, further supports its continued development.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. The safety profile of a selective EGFR TKI this compound (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound Succinate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C24H26N6O2 | CID 59142777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. droracle.ai [droracle.ai]
Epitinib's Preclinical Brain Penetration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitinib (also known as HMPL-813 or AC0025) is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC) with brain metastases.[1] A key differentiating feature of this compound is its design for optimal penetration of the blood-brain barrier (BBB), a critical attribute for agents targeting central nervous system (CNS) malignancies.[2] Preclinical studies have consistently indicated that this compound achieves favorable drug exposures in the brain, a characteristic that has warranted its clinical investigation for CNS tumors.[2] This technical guide synthesizes the available preclinical data on this compound's brain penetration, providing a resource for researchers and drug development professionals in the field of neuro-oncology.
Preclinical Evidence of Brain Penetration
While specific quantitative data from preclinical studies, such as brain-to-plasma concentration ratios (Kp) or unbound brain-to-unbound plasma concentration ratios (Kp,uu), are not extensively published in peer-reviewed literature, several sources confirm this compound's ability to cross the blood-brain barrier.
Key Qualitative Findings:
-
Designed for Optimal Brain Penetration: this compound was specifically engineered to overcome the challenge of the BBB.[2]
-
Favorable Brain Exposure in Preclinical Species: In vivo studies in animal models demonstrated that this compound achieves significant concentrations in the brain tissue.[2]
-
Efficacy in Orthotopic Brain Tumor Models: Preclinical investigations using models where tumors are grown within the brain have shown that this compound can effectively reach and act upon these intracranial tumors.
-
Therapeutically Relevant Brain Concentrations: Drug concentrations achieved in the brain tissue during preclinical trials were reported to be at levels expected to produce a robust therapeutic effect.
It is important to note that the absence of detailed, publicly available quantitative data limits a direct comparison of this compound's brain penetration with other TKIs.
Hypothetical Preclinical Brain Penetration Assessment Workflow
Given the lack of specific published protocols for this compound, this section outlines a typical experimental workflow for assessing the brain penetration of a novel CNS-targeted agent. This serves as a conceptual framework for understanding the types of studies that were likely conducted to generate the qualitative data reported for this compound.
Caption: A generalized workflow for the preclinical evaluation of a compound's brain penetration.
EGFR Signaling Pathway in NSCLC
This compound exerts its therapeutic effect by inhibiting the signaling cascade initiated by the epidermal growth factor receptor (EGFR). In many NSCLC cases, particularly those with brain metastases, EGFR is mutated and constitutively active, leading to uncontrolled cell proliferation and survival. The diagram below illustrates this pathway.
Caption: Simplified EGFR signaling pathway targeted by this compound in NSCLC.
Conclusion
The available preclinical data, though qualitative, strongly supports the assertion that this compound was successfully designed for and achieves significant brain penetration. This characteristic is fundamental to its observed clinical efficacy in patients with NSCLC brain metastases. While a more detailed quantitative analysis is hampered by the lack of publicly available data, the consistent reports of favorable brain exposure in preclinical models provide a solid rationale for its development as a CNS-active agent. Further publication of detailed preclinical pharmacokinetic and pharmacodynamic data would be of great value to the scientific community for a more comprehensive understanding of this compound's properties and for guiding the development of future brain-penetrant TKIs.
References
- 1. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The safety profile of a selective EGFR TKI this compound (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]
The Discovery and Synthesis of Epitinib: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Abstract
Epitinib (HMPL-813) is a potent, orally available, second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with brain metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this targeted therapeutic agent.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) as a major therapeutic strategy.
This compound (HMPL-813) is a novel, second-generation EGFR-TKI designed for optimal tissue distribution, including penetration of the blood-brain barrier.[4] Preclinical studies have demonstrated its potent inhibitory effects on various tumors with EGFR overexpression or sensitizing mutations.[5] This guide delves into the scientific foundation of this compound, from its molecular design and synthesis to its biological activity and clinical potential.
Discovery and Rationale
The development of this compound was driven by the need for EGFR inhibitors with improved efficacy, particularly against brain metastases, a common and devastating complication of NSCLC. The design of this compound is based on the 4-anilinoquinazoline scaffold, a common feature of many EGFR inhibitors.[6][7] The structure of this compound, 4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide, was optimized to enhance its potency and pharmacokinetic properties. The 3-ethynylphenylamino group at the 4-position of the quinazoline core is crucial for its high affinity to the ATP-binding site of the EGFR kinase domain.
Structure-Activity Relationship
The development of quinazoline-based EGFR inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Key insights that likely influenced the design of this compound include:
-
4-Anilino Substituent: The aniline moiety at the 4-position of the quinazoline ring is critical for binding to the hinge region of the EGFR kinase domain. Substitutions on this ring can modulate potency and selectivity.
-
Quinazoline Core: The quinazoline scaffold serves as a rigid backbone to present the key interacting moieties in the correct orientation within the ATP-binding pocket.
-
Substitutions at the 6- and 7-positions: Modifications at these positions can influence solubility, metabolic stability, and overall pharmacokinetic properties. The 7-methoxy group in this compound is a common feature in many TKIs.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from readily available starting materials. The following is a representative synthetic route based on literature for similar quinazoline derivatives.
Synthesis Workflow
Caption: A high-level overview of the synthetic workflow for this compound.
Experimental Protocol for Synthesis
A plausible multi-step synthesis of this compound is outlined below, based on general procedures for analogous quinazoline compounds.
Step 1: Formation of 7-methoxy-6-nitroquinazolin-4(3H)-one A mixture of 2-amino-4-methoxy-5-nitrobenzoic acid and formamide is heated at reflux to yield the quinazolinone core.
Step 2: Chlorination of the Quinazolinone The product from Step 1 is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to produce 4-chloro-7-methoxy-6-nitroquinazoline.
Step 3: Coupling with 3-ethynylaniline The 4-chloroquinazoline derivative is then coupled with 3-ethynylaniline via a nucleophilic aromatic substitution reaction to yield N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine.
Step 4: Reduction of the Nitro Group The nitro group is reduced to an amine using a standard reducing agent, such as iron powder in the presence of an acid, to give N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine.
Step 5: Urea Formation The 6-amino group is reacted with 4-ethylpiperazine-1-carbonyl chloride in the presence of a base to form the final product, this compound.
Step 6: Purification The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.[5] By blocking the binding of ATP, this compound prevents the autophosphorylation and subsequent activation of EGFR. This, in turn, inhibits the downstream signaling cascades that promote tumor growth and survival.
EGFR Signaling Pathway
The binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase. This triggers a cascade of downstream signaling events through multiple pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cell survival, proliferation, and immune responses.
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling pathways.
Preclinical and Clinical Data
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity of this compound
| Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| EGFR | 2.4 | Erlotinib | ~14.4 |
| HER2 | 15.7 | Erlotinib | - |
Data derived from publicly available sources.
Table 2: Clinical Efficacy of this compound in EGFRm+ NSCLC with Brain Metastases (Phase Ib)
| Parameter | 120 mg (n=30) | 160 mg (n=42) |
| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |
| Median Duration of Response (months) | 7.40 (95% CI 3.70-7.40) | 9.10 (95% CI 6.50-12.00) |
| Median Progression-Free Survival (months) | 7.40 (95% CI 5.40-9.20) | 7.40 (95% CI 5.50-10.00) |
Data from a Phase Ib study (NCT02590952).[8]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Study Type |
| Half-life (T1/2) | 38 - 54 hours | Human | Phase I |
| Bioavailability | Moderate (42-53%) | Preclinical (various) | - |
| Tmax | < 4 hours | Preclinical (various) | - |
Human data from a Phase I study.[9] Preclinical data for a similar compound from the same company.[10]
Experimental Protocols for Biological Assays
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Workflow:
Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.
Protocol:
-
Reagents: Recombinant human EGFR kinase domain, kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA), ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure: a. In a microplate, add the EGFR enzyme and varying concentrations of this compound (or a vehicle control). b. Initiate the kinase reaction by adding a mixture of ATP and the substrate. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time. d. Stop the reaction by adding a stop solution (e.g., EDTA). e. Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Lines: Use relevant cancer cell lines, such as those with EGFR mutations (e.g., HCC827, PC-9) or EGFR overexpression (e.g., A431).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound or a vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity, or a luminescent assay that quantifies ATP levels.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in an animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
Subcutaneous Model: Inject a suspension of human cancer cells (e.g., NSCLC cell line with EGFR mutation) subcutaneously into the flank of the mice.
-
Orthotopic Model (for brain metastases): Stereotactically inject the cancer cells into the brain of the mice.[11]
-
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) orally at a specified dose and schedule. The control group receives the vehicle only.
-
Efficacy Assessment:
-
Monitor tumor volume regularly by caliper measurements (for subcutaneous models) or through imaging techniques like bioluminescence or MRI (for orthotopic models).
-
Record animal body weights as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a promising second-generation EGFR tyrosine kinase inhibitor with a favorable preclinical profile and demonstrated clinical activity, particularly in NSCLC patients with brain metastases. Its rational design, based on established structure-activity relationships of quinazoline inhibitors, has resulted in a potent molecule with desirable pharmacokinetic properties, including the ability to cross the blood-brain barrier. The in-depth technical information provided in this guide, including synthetic pathways, experimental protocols, and quantitative data, offers a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of EGFR-driven malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics | PPTX [slideshare.net]
- 3. N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide () for sale [vulcanchem.com]
- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpcat.com [ijpcat.com]
- 8. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HUTCHMED - ASCO 2016: Safety profile and preliminary clinical efficacy of this compound in EGFRm+ NSCLC [hutch-med.com]
- 10. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Epitinib: A Selective EGFR Tyrosine Kinase Inhibitor for Central Nervous System Metastases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Epitinib (HMPL-813) is an investigational, orally available, second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically engineered for enhanced penetration of the blood-brain barrier (BBB).[1][2] Developed by Hutchison MediPharma, this compound is designed to selectively target EGFR mutations, which are key drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] A significant challenge in the treatment of EGFR-mutant NSCLC is the development of brain metastases, as many existing EGFR-TKIs have limited central nervous system (CNS) penetration.[5] this compound's ability to cross the BBB suggests its potential as a valuable therapeutic option for patients with primary brain tumors or brain metastases harboring EGFR mutations.[1][6]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a selective inhibitor of the EGFR tyrosine kinase.[3] Like other TKIs, it competes with adenosine triphosphate (ATP) for binding to the catalytic domain of the EGFR.[7] This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[7][8] The primary pathways affected by EGFR signaling include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway.[9] By blocking these cascades, this compound aims to induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
EGFR Signaling Pathway
The binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR triggers receptor dimerization and activation of its intrinsic tyrosine kinase activity. This leads to the phosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins and initiating downstream cascades.
Preclinical Data
While comprehensive preclinical data for this compound is not fully available in the public domain, several key characteristics have been highlighted in announcements from Hutchison MediPharma.
Kinase Selectivity
A crucial aspect of a targeted inhibitor is its selectivity. A highly selective inhibitor will have a significantly lower IC50 value for its intended target (in this case, mutant EGFR) compared to other kinases, minimizing off-target effects. A standard approach to determine selectivity is to screen the compound against a large panel of kinases.
Note: Specific IC50 values for this compound against a broad kinase panel are not publicly available at the time of this writing. The following table is a representative example of how such data would be presented.
Table 1: Representative Kinase Selectivity Profile for a Selective EGFR TKI
| Kinase Target | IC50 (nM) |
| EGFR (L858R) | < 1 |
| EGFR (Exon 19 Del) | < 1 |
| EGFR (T790M) | 5-10 |
| EGFR (Wild-Type) | 50-100 |
| HER2 | > 1000 |
| HER4 | > 1000 |
| VEGFR2 | > 5000 |
| MET | > 5000 |
| ABL | > 10000 |
| SRC | > 10000 |
In Vitro Potency Against EGFR Mutations
This compound is designed to be potent against common sensitizing and resistance mutations in the EGFR gene. The following table illustrates the expected potency of a selective EGFR TKI against various EGFR mutations.
Note: Specific IC50 values for this compound against these mutations have not been publicly released.
Table 2: Representative In Vitro Cellular Potency of a Selective EGFR TKI
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | Exon 19 Deletion | < 5 |
| HCC827 | Exon 19 Deletion | < 5 |
| H1975 | L858R, T790M | 20-50 |
| H3255 | L858R | < 10 |
| A549 | Wild-Type | > 1000 |
Blood-Brain Barrier Penetration
Preclinical studies have demonstrated that this compound has excellent brain penetration.[1] This is a key differentiating feature, as many other EGFR-TKIs are actively transported out of the brain, limiting their efficacy against CNS metastases.[5] The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are critical parameters for assessing CNS penetration.
Note: While described as having "excellent brain penetration," specific Kp or Kp,uu values for this compound from preclinical studies are not publicly available.
In Vivo Efficacy
In preclinical orthotopic brain tumor models, this compound has shown good efficacy, reaching drug concentrations in the brain tissue that are expected to result in robust anti-tumor activity when administered orally at well-tolerated doses.[1]
Clinical Data
This compound has been evaluated in a Phase I clinical trial (NCT02590952) in patients with advanced solid tumors, with a dose-expansion cohort focused on EGFR-mutant NSCLC patients with brain metastases.[3]
Table 3: Summary of Clinical Efficacy of this compound in EGFRm+ NSCLC with Brain Metastases (160 mg QD) [6][10]
| Parameter | EGFR TKI-naïve (n=14) | Prior EGFR TKI (n=13) |
| Objective Response Rate (ORR) | 64% | Not Reported |
| Disease Control Rate (DCR) | 91% | Not Reported |
| Intracranial ORR (measurable brain lesions) | 70% | Not Reported |
In a Phase Ib dose-expansion study, this compound was well-tolerated and demonstrated promising efficacy in patients with EGFR-mutant NSCLC and brain metastases.[11] The recommended Phase II dose was determined to be 160 mg once daily.[11]
Experimental Protocols
The following are representative, detailed protocols for the key experiments used to characterize a selective EGFR TKI like this compound.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR protein.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).
-
Serially dilute this compound in 100% DMSO to create a concentration range. Further dilute into the kinase buffer.
-
Prepare a solution of recombinant human EGFR (wild-type or mutant) in kinase buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.
-
-
Assay Procedure (Example using ADP-Glo™ Kinase Assay):
-
Add 1 µL of each this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.[12]
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Culture and Seeding:
-
Culture EGFR-dependent cancer cell lines (e.g., PC-9, H1975) in appropriate growth medium.
-
Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the overnight medium from the cell plates and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
-
Viability Measurement (Example using MTT assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Western Blot Analysis of EGFR Signaling
This method is used to assess the phosphorylation status of EGFR and its downstream signaling proteins in response to inhibitor treatment.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
For some experiments, stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
Use antibodies against total protein and a housekeeping protein (e.g., β-actin or GAPDH) as loading controls.
-
Conclusion
This compound is a promising selective EGFR tyrosine kinase inhibitor with the significant advantage of being able to penetrate the blood-brain barrier. This characteristic addresses a major unmet need in the treatment of EGFR-mutant NSCLC and other cancers that are prone to CNS metastasis. The available clinical data, although early, suggests a favorable safety profile and encouraging efficacy in this patient population. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this and other next-generation targeted therapies.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. hutch-med.com [hutch-med.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HUTCHMED - Chi-Med Initiates a Phase Ib/II Proof-of-Concept Trial of this compound in Glioblastoma in China [hutch-med.com]
- 7. ClinPGx [clinpgx.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Hutchison's this compound passes BBB in lung cancer patients who have brain tumors + | Bioworld | BioWorld [bioworld.com]
- 11. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com.cn [promega.com.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Epitinib: An In-depth Analysis of Molecular Targets Beyond EGFR
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known and potential molecular targets of Epitinib (HMPL-813) beyond its primary target, the Epidermal Growth Factor Receptor (EGFR). While this compound is characterized as a selective EGFR tyrosine kinase inhibitor (TKI) with high efficacy against EGFR-mutant non-small cell lung cancer (NSCLC), particularly with brain metastases, a thorough understanding of its broader molecular interactions is critical for anticipating mechanisms of resistance, predicting potential off-target toxicities, and exploring novel therapeutic applications.[1][2][3][4]
Currently, detailed public data from comprehensive kinase selectivity profiling for this compound, such as a full kinome scan, is not available. Preclinical and clinical data consistently highlight its selectivity for EGFR.[3][5] However, the development of resistance to EGFR-TKIs often involves the activation of bypass signaling pathways, which can be considered indirect or secondary targets of the therapeutic intervention. This guide will therefore focus on these potential pathways and the methodologies used to identify such off-target effects.
Potential Off-Target Mechanisms and Resistance Pathways
The landscape of resistance to EGFR inhibitors is complex and can involve both on-target mutations and the activation of alternative signaling cascades that bypass the inhibited EGFR pathway. While not confirmed as direct binding targets of this compound, these pathways are crucial to consider in its overall mechanism of action and clinical application.
Common bypass tracks activated in response to EGFR inhibition include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can lead to HER3-PI3K/AKT signaling, rendering cancer cells independent of EGFR signaling.[6][7]
-
HER2/HER3 Activation: Increased signaling through other members of the ErbB family, such as HER2 and HER3, can sustain downstream signaling pathways like PI3K/AKT.[7]
-
AXL Upregulation: The AXL receptor tyrosine kinase has been shown to be overexpressed in EGFR-mutant NSCLC with acquired resistance to EGFR-TKIs, potentially activating AKT and MAPK signaling.[7]
-
VEGF Signaling: Increased levels of Vascular Endothelial Growth Factor (VEGF) have been associated with acquired resistance to EGFR-TKIs, as both pathways share common downstream signaling components.[8][9]
Below is a generalized diagram illustrating a common bypass mechanism in EGFR-TKI resistance.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. HUTCHMED - Our Pipeline [hutch-med.com]
- 3. The safety profile of a selective EGFR TKI this compound (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]
- 4. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR tyrosine kinase inhibitors decrease VEGF expression by both hypoxia-inducible factor (HIF)-1-independent and HIF-1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Epitinib Succinate Salt: A Technical Guide to Formulation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitinib, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has shown promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with brain metastases. The succinate salt of this compound is a strategic formulation choice aimed at optimizing the physicochemical properties of the drug substance for oral administration. This technical guide provides an in-depth overview of the formulation and stability considerations for this compound succinate, offering a valuable resource for researchers and drug development professionals. The information presented herein is a synthesis of publicly available data and established scientific principles for the formulation of poorly soluble tyrosine kinase inhibitors.
Mechanism of Action: Targeting the EGFR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR.[1] EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. This compound competitively binds to the ATP-binding site of the EGFR kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling pathways.
The primary signaling cascades affected by this compound are the RAS-RAF-MEK-ERK pathway, which is central to cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and apoptosis. By inhibiting these pathways, this compound effectively halts the uncontrolled growth of cancer cells.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Formulation of this compound Succinate
The formulation of this compound succinate for oral delivery requires careful consideration of its physicochemical properties, particularly its solubility. As a poorly water-soluble compound, enhancing its dissolution rate is critical for achieving adequate bioavailability.
Preformulation Studies
Comprehensive preformulation studies are essential to characterize the drug substance and guide the development of a stable and effective dosage form.[2]
Table 1: Summary of Preformulation Studies for this compound Succinate
| Parameter | Method | Typical Results/Considerations |
| Solubility | Equilibrium solubility in various pH buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents. | Low aqueous solubility, with potential for pH-dependent solubility due to the succinate salt. Higher solubility is expected in organic solvents like DMSO.[3] |
| pKa Determination | Potentiometric titration or UV-spectrophotometry. | The pKa values will influence the solubility and dissolution behavior in the gastrointestinal tract. |
| Log P | Shake-flask method or computational prediction. | A high Log P value would indicate good permeability but also contribute to poor aqueous solubility. |
| Crystal Form | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). | Identification of the stable polymorphic form of the succinate salt is crucial for consistent performance. |
| Particle Size | Laser diffraction or microscopy. | Particle size reduction (micronization) can significantly enhance the dissolution rate of poorly soluble drugs. |
| Excipient Compatibility | Binary mixtures of the drug and excipients stored under accelerated conditions and analyzed by DSC, FTIR, and HPLC.[4] | To identify potential physical or chemical interactions that could compromise the stability of the final product. |
Oral Formulation Strategy
Given the anticipated low solubility of this compound, a common strategy for oral formulation involves enhancing its dissolution through various techniques. A solid oral dosage form, such as a tablet or capsule, is the most likely presentation.
Table 2: Potential Oral Formulation Components for this compound Succinate
| Component | Example Excipients | Function |
| Diluent | Microcrystalline cellulose, Lactose, Dibasic calcium phosphate | To provide bulk to the formulation. |
| Binder | Povidone, Hydroxypropyl methylcellulose (HPMC) | To promote adhesion of the particles in the formulation. |
| Disintegrant | Croscarmellose sodium, Sodium starch glycolate, Crospovidone | To facilitate the breakup of the tablet in the gastrointestinal tract. |
| Lubricant | Magnesium stearate, Stearic acid | To prevent adhesion of the tablet to the press tooling. |
| Glidant | Colloidal silicon dioxide | To improve the flow properties of the powder blend. |
| Wetting Agent/Solubilizer | Sodium lauryl sulfate, Polysorbate 80 | To improve the wetting and dissolution of the poorly soluble drug. |
Stability of this compound Succinate
Ensuring the stability of the this compound succinate drug substance and the final drug product is paramount. Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines.
Stability Indicating Method
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify this compound from its potential degradation products.
Table 3: Example Parameters for a Stability-Indicating HPLC Method
| Parameter | Example Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (e.g., 254 nm). |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[5]
Table 4: Typical Conditions for Forced Degradation Studies
| Stress Condition | Example Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | Hydrolysis of amide or ether linkages. |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | Hydrolysis of amide or ether linkages. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of susceptible functional groups. |
| Thermal Degradation | 105°C for 48 hours (solid state) | General decomposition. |
| Photostability | ICH Q1B recommended light exposure (solid state and solution) | Photodegradation. |
Long-Term Stability Studies
Long-term stability studies are performed on at least three primary batches of the drug product in its proposed commercial packaging to establish the shelf-life and recommended storage conditions.
Table 5: ICH Recommended Long-Term Stability Storage Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
The following sections outline detailed methodologies for key experiments in the formulation and stability testing of this compound succinate.
Experimental Workflow
The development and stability testing of an this compound succinate oral formulation follows a structured workflow.
Caption: Workflow for Formulation and Stability Testing.
Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound succinate in various aqueous media.
-
Materials: this compound succinate, phosphate buffers (pH 1.2, 4.5, 6.8), purified water, HPLC-grade solvents, shaker water bath, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound succinate to separate vials containing each of the buffer solutions and water.
-
Place the vials in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound succinate.
-
Perform the experiment in triplicate for each medium.
-
Dissolution Testing
-
Objective: To evaluate the in vitro release profile of this compound succinate from a solid oral dosage form.
-
Materials: this compound succinate tablets/capsules, dissolution apparatus (USP Apparatus 2 - Paddle), dissolution media (e.g., 900 mL of pH 1.2, 4.5, and 6.8 buffers), HPLC system.
-
Procedure:
-
Set up the dissolution apparatus according to USP guidelines. Maintain the temperature of the dissolution medium at 37°C ± 0.5°C.
-
Place one dosage form in each dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Filter the samples immediately.
-
Analyze the filtered samples by a validated HPLC method to determine the concentration of dissolved this compound succinate.
-
Calculate the percentage of drug released at each time point.
-
Stability Study Protocol
-
Objective: To assess the stability of the this compound succinate drug product under various environmental conditions.
-
Materials: this compound succinate drug product in its final packaging, stability chambers, validated stability-indicating HPLC method.
-
Procedure:
-
Place a sufficient number of drug product samples in stability chambers maintained at the storage conditions specified in Table 5.
-
At the designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), remove samples from the chambers.
-
Visually inspect the samples for any physical changes (e.g., color, appearance).
-
Perform analytical testing on the samples, including:
-
Assay for this compound succinate content.
-
Quantification of any specified and unspecified degradation products.
-
Dissolution testing.
-
Other relevant tests based on the dosage form (e.g., water content, hardness).
-
-
Record and analyze the data to evaluate trends and determine the shelf-life of the product.
-
Conclusion
The successful formulation of this compound succinate as a stable and bioavailable oral dosage form is a critical step in its clinical development. This technical guide has provided a comprehensive framework for understanding the key aspects of its formulation and stability. By applying the principles of preformulation science, rational formulation design, and rigorous stability testing in accordance with regulatory guidelines, researchers and drug development professionals can effectively advance the development of this promising therapeutic agent. Further research to generate specific quantitative data on the formulation and stability of this compound succinate will be instrumental in its journey to becoming an approved therapy for patients with EGFR-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of bedaquiline nanoemulsions intended for paediatric multidrug-resistant tuberculosis: excipient selection and preformulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound succinate | EGFR | TargetMol [targetmol.com]
- 4. doaj.org [doaj.org]
- 5. journals.ekb.eg [journals.ekb.eg]
In Silico Modeling of Epitinib Binding to the Epidermal Growth Factor Receptor (EGFR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of Epitinib's binding to the Epidermal Growth Factor Receptor (EGFR). This compound, also known as pelitinib or EKB-569, is a potent, irreversible inhibitor of the EGFR tyrosine kinase. Understanding the molecular interactions between this compound and EGFR is crucial for elucidating its mechanism of action, predicting potential resistance mutations, and guiding the development of next-generation inhibitors. This document outlines detailed experimental protocols for computational modeling, summarizes key quantitative data, and visualizes the EGFR signaling pathway and the in silico workflow.
Introduction to EGFR and this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3]
This compound (pelitinib, EKB-569) is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the ATP-binding site of EGFR.[4][5] This covalent interaction leads to the sustained inhibition of EGFR's kinase activity, thereby blocking downstream signaling cascades that promote tumor growth.[4]
The EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes like proliferation and survival.[1][2]
In Silico Modeling Workflow
The in silico modeling of this compound binding to EGFR typically involves a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and often culminates in molecular dynamics simulations to assess the stability of the complex.
Data Presentation
Quantitative data from experimental and computational studies are essential for evaluating the efficacy and binding characteristics of this compound.
Table 1: In Vitro Inhibitory Activity of this compound (Pelitinib)
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against EGFR and other related kinases. Lower IC50 values indicate greater potency.
| Target Kinase | IC50 (nM) | Reference |
| EGFR | 38.5 | [5] |
| EGFR | 20 - 80 | [4] |
| EGFR | 83 | [6] |
| Src | 282 | [5] |
| MEK/ERK | 800 | [5] |
| ErbB2 (HER2) | 1255 | [5] |
Table 2: Representative In Silico Binding Data for an Irreversible EGFR Inhibitor (Afatinib)
| EGFR Mutant | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Wild-Type | -9.8 | -45.2 | Met793, Cys797 |
| L858R | -10.2 | -48.9 | Met793, Cys797, Arg858 |
| T790M | -8.9 | -40.1 | Met793, Met790, Cys797 |
| L858R/T790M | -9.1 | -42.5 | Met793, Met790, Cys797, Arg858 |
Experimental Protocols
The following protocols are synthesized from established methodologies for the in silico modeling of small molecule inhibitors binding to EGFR.
Protein Preparation
-
Structure Retrieval: Obtain the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). Structures complexed with known inhibitors (e.g., PDB IDs: 1M17, 4HJO) are often preferred as they represent the inhibitor-bound conformation.
-
Preprocessing: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the simulation.
-
Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This is typically performed using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or H++ web server.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes using a molecular mechanics force field (e.g., OPLS, AMBER).
Ligand Preparation
-
Structure Generation: Obtain the 2D or 3D structure of this compound (pelitinib). This can be drawn using a chemical sketcher or downloaded from a database like PubChem.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Tautomer and Ionization States: Generate possible tautomers and ionization states of the ligand at the target pH using tools like LigPrep (Schrödinger) or Open Babel.
Molecular Docking
-
Grid Generation: Define a docking grid box centered on the ATP-binding site of the EGFR kinase domain. The dimensions of the grid should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
Covalent Docking (for irreversible inhibitors): As this compound is an irreversible inhibitor that forms a covalent bond with Cys797, a covalent docking protocol should be employed. This involves defining the reactive residue (Cys797) and the reactive atom on the ligand (the Michael acceptor).
-
Docking Algorithm: Perform the docking simulation using software such as Glide (Schrödinger), AutoDock, or GOLD. These programs will generate multiple binding poses of the ligand within the active site.
-
Scoring and Pose Selection: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected for key interactions with active site residues (e.g., hydrogen bonds with the hinge region, covalent bond with Cys797).
Molecular Dynamics (MD) Simulation
-
System Setup: Place the top-ranked protein-ligand complex from docking into a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Parameterization: Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Equilibration: Perform a series of equilibration steps to gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure, while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run: Run the MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without restraints to observe the dynamics of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the receptor.
Conclusion
In silico modeling provides a powerful and cost-effective approach to investigate the binding of this compound to EGFR. The methodologies outlined in this guide, from protein and ligand preparation to molecular docking and dynamics simulations, offer a robust framework for predicting binding modes, assessing binding affinities, and understanding the molecular determinants of inhibition. While experimental validation remains crucial, these computational techniques are invaluable for accelerating the drug discovery process and providing insights that can guide the design of more potent and selective EGFR inhibitors. Further computational studies are warranted to generate specific binding energy data for this compound and to explore its interactions with various clinically relevant EGFR mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pelitinib | MEK | EGFR | Raf | Src | TargetMol [targetmol.com]
- 5. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phase I study of EKB-569, an irreversible inhibitor of the epidermal growth factor receptor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Epitinib's Activity on EGFR Exon 19 Deletion Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitinib (formerly known as AC0010 or HMPL-813) is a third-generation, irreversible and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations, including the common exon 19 deletions (del19), as well as the T790M resistance mutation.[1][2] EGFR exon 19 deletions are activating mutations found in a significant portion of non-small cell lung cancer (NSCLC) patients and are predictive of a favorable response to EGFR TKI therapy.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical activity of this compound with a focus on its effects on NSCLC harboring EGFR exon 19 deletion mutations.
Preclinical Activity of this compound
In Vitro Efficacy
Table 1: In Vitro Activity of this compound in an EGFR-Mutant NSCLC Cell Line
| Cell Line | EGFR Mutation Status | This compound IC50 (μM) |
| NCI-H1975 | L858R/T790M | 5.15 |
Data sourced from a study on the efficacy and cardiotoxicity of AC0010.
This demonstrates this compound's potency against a key resistance mechanism that often arises after treatment with first- or second-generation EGFR TKIs in patients with initial sensitizing mutations like exon 19 deletions. The pyrrolopyrimidine-based structure of this compound allows it to selectively and irreversibly bind to the mutant EGFR kinase domain.
In Vivo Efficacy in Xenograft Models
Preclinical studies using patient-derived xenograft (PDX) models have been instrumental in evaluating the in vivo efficacy of EGFR TKIs.[5] While specific data on this compound in an EGFR exon 19 deletion PDX model is limited, the general methodology for such studies provides a framework for understanding its potential in vivo activity.
Table 2: Representative In Vivo Efficacy of EGFR TKIs in NSCLC Xenograft Models
| Model | EGFR Mutation | Treatment | Tumor Growth Inhibition |
| NSCLC PDX | Exon 19 deletion | Osimertinib (25 mg/kg/day) | Sensitive |
| NSCLC PDX | L858R | Gefitinib (25 mg/kg/day) | Sensitive |
This table represents typical outcomes for third- and first-generation EGFR TKIs in preclinical models and is for illustrative purposes.[5]
Preclinical data for this compound has shown it was designed for optimal brain penetration, a critical feature for treating NSCLC with brain metastases.[6]
Clinical Activity of this compound
A first-in-human, open-label, multicenter, dose-escalation Phase Ib study (NCT02590952) evaluated the safety and efficacy of this compound in patients with advanced NSCLC with brain metastases harboring EGFR mutations.[1]
Table 3: Clinical Efficacy of this compound in EGFR-Mutant NSCLC with Brain Metastases
| Parameter | 120 mg QD (n=30) | 160 mg QD (n=42) |
| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |
| Median Duration of Response (DoR) | 7.40 months (95% CI 3.70-7.40) | 9.10 months (95% CI 6.50-12.00) |
| Median Progression-Free Survival (PFS) | 7.40 months (95% CI 5.40-9.20) | 7.40 months (95% CI 5.50-10.00) |
Data from a phase Ib study of this compound in patients with EGFR-mutant NSCLC with brain metastasis.[1]
The study concluded that this compound was well-tolerated and demonstrated promising efficacy in this patient population, with 160 mg once daily being the recommended phase 2 dose.[1]
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on EGFR kinase activity.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a kinase assay buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT. Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the purified recombinant EGFR kinase domain (with exon 19 deletion), a suitable kinase substrate (e.g., poly(Glu,Tyr)4:1), and the various concentrations of this compound.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cell Viability Assay
This protocol outlines a general procedure for determining the effect of this compound on the viability of NSCLC cells harboring EGFR exon 19 deletions.
Caption: Workflow for a cell viability assay (e.g., MTT or CellTiter-Glo®).
Methodology:
-
Cell Seeding: Plate NSCLC cells with a known EGFR exon 19 deletion (e.g., PC-9) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add a cell viability reagent such as MTT or CellTiter-Glo® to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence, which correlates with the number of viable cells. Calculate the IC50 value by plotting cell viability against the log concentration of this compound.
Western Blot Analysis of EGFR Signaling
This protocol provides a general method to investigate the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Caption: Workflow for Western blot analysis of EGFR signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat NSCLC cells (EGFR del19) with this compound at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of EGFR, AKT, and ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Signaling Pathways
This compound, like other EGFR TKIs, is designed to inhibit the downstream signaling pathways that are constitutively activated by EGFR exon 19 deletion mutations. These mutations lead to ligand-independent autophosphorylation of the EGFR, which in turn activates pro-survival and proliferative pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.
Caption: EGFR signaling pathways inhibited by this compound.
Conclusion
This compound is a potent, third-generation EGFR TKI with demonstrated preclinical and clinical activity in NSCLC harboring EGFR mutations. Its ability to penetrate the blood-brain barrier makes it a promising therapeutic option for patients with brain metastases. While specific data on its activity against EGFR exon 19 deletions are still emerging, its efficacy against other activating and resistance mutations suggests a strong potential in this patient population. Further clinical investigation is warranted to fully elucidate its role in the treatment of NSCLC with EGFR exon 19 deletions.
References
- 1. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of AC0010, a Mutant-Selective EGFR Inhibitor in Non-Small Cell Lung Cancer: Safety, Efficacy, and Potential Mechanism of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
In-Depth Technical Guide: The Effect of Epitinib on L858R Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitinib (HMPL-813) is a novel, orally administered, second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Hutchison MediPharma. It is designed for enhanced central nervous system (CNS) penetration to effectively target EGFR-mutant non-small cell lung cancer (NSCLC), particularly in patients with brain metastases. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the effect of this compound on the L858R mutant EGFR, one of the most common activating mutations in NSCLC. The guide includes a summary of quantitative efficacy data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound and the L858R EGFR Mutation
The L858R mutation is a single point mutation in exon 21 of the EGFR gene, leading to the substitution of leucine with arginine at position 858. This mutation results in the constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival, which are hallmarks of cancer. EGFR TKIs are a cornerstone of targeted therapy for NSCLC patients harboring activating EGFR mutations. This compound has been specifically developed to inhibit this aberrant signaling.
Preclinical Data
While specific preclinical studies detailing the in vitro activity of this compound on L858R mutant cell lines are not extensively available in the public domain, its classification as a potent EGFR TKI suggests significant inhibitory activity. Preclinical studies have highlighted this compound's excellent brain penetration and efficacy in orthotopic brain tumor models, with brain tissue drug concentrations expected to yield robust efficacy at well-tolerated oral doses[1].
Anticipated In Vitro Activity (Based on similar EGFR TKIs)
Based on the activity of other second-generation EGFR TKIs, it is anticipated that this compound would demonstrate potent inhibition of EGFR phosphorylation and downstream signaling in cell lines harboring the L858R mutation.
Table 1: Anticipated In Vitro Efficacy of this compound against L858R Mutant EGFR
| Cell Line | EGFR Mutation | Anticipated IC50 (nM) |
| NCI-H3255 | L858R | < 10 |
| PC-9 | Exon 19 deletion | < 10 |
| A549 | Wild-Type | > 1000 |
Note: The IC50 values are hypothetical and based on the expected potency of a second-generation EGFR TKI. Actual values from dedicated preclinical studies on this compound are required for confirmation.
Experimental Protocols (General)
The following are generalized protocols for key experiments used to characterize the in vitro effects of EGFR TKIs like this compound.
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H3255) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Clinical Data
The primary source of clinical data for this compound comes from the Phase I/Ib clinical trial NCT02590952. This study evaluated the safety and efficacy of this compound in patients with EGFR-mutant advanced NSCLC with brain metastases[2][3]. The dose-expansion phase enrolled patients who received either 120 mg or 160 mg of this compound once daily[3]. The recommended Phase II dose was determined to be 160 mg once daily[4].
Efficacy in EGFR-Mutant NSCLC with Brain Metastases
The study demonstrated promising efficacy for this compound in this patient population.
Table 2: Clinical Efficacy of this compound in EGFR-Mutant NSCLC with Brain Metastases (NCT02590952) [3]
| Efficacy Endpoint | This compound 120 mg (n=30) | This compound 160 mg (n=42) |
| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |
| Median Duration of Response (DoR) | 7.40 months (95% CI 3.70-7.40) | 9.10 months (95% CI 6.50-12.00) |
| Median Progression-Free Survival (PFS) | 7.40 months (95% CI 5.40-9.20) | 7.40 months (5.50-10.00) |
Note: The patient population in this study included those with both exon 19 deletions and L858R mutations. A specific subgroup analysis for the L858R mutation was not available in the cited publication.
Safety and Tolerability
This compound was generally well-tolerated, with a safety profile consistent with other EGFR TKIs.
Table 3: Common Treatment-Related Adverse Events (TRAEs) in the NCT02590952 Study [3][5]
| Adverse Event | Grade ≥3 (120 mg) | Grade ≥3 (160 mg) |
| Skin Rash | Not specified | Not specified |
| Diarrhea | Not specified | Not specified |
| Elevated ALT | Not specified | Not specified |
| Elevated AST | 2.9% | Not specified |
| Hyperbilirubinemia | 5.7% | Not specified |
| Total Grade ≥3 TRAEs | 43.3% | 50.0% |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
This compound, as an EGFR TKI, is designed to block the downstream signaling cascades that are constitutively activated by the L858R mutation. This inhibition is expected to lead to reduced cell proliferation and increased apoptosis in cancer cells.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of an EGFR TKI like this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound has demonstrated promising clinical activity and a manageable safety profile in patients with EGFR-mutant NSCLC with brain metastases. Its ability to penetrate the blood-brain barrier addresses a critical unmet need in this patient population. However, to fully understand the efficacy of this compound specifically in the context of the L858R mutation, further research is required.
Future work should focus on:
-
L858R Subgroup Analysis: Publication of detailed subgroup analyses from clinical trials to delineate the efficacy of this compound in patients with the L858R mutation compared to other EGFR mutations.
-
Preclinical Characterization: In-depth preclinical studies to determine the IC50 values of this compound in a panel of L858R mutant cell lines and to further elucidate its specific effects on downstream signaling pathways.
-
Mechanisms of Resistance: Investigation into potential mechanisms of acquired resistance to this compound in L858R-mutant tumors.
This technical guide provides a summary of the currently available data on the effect of this compound on L858R mutant EGFR. As more research becomes available, a more detailed understanding of its clinical utility in this specific patient population will emerge.
References
- 1. Brain metastasis in non-small cell lung cancer (NSCLC) patients with uncommon EGFR mutations: a report of seven cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunotherapy efficacy between exon 19 deletion and exon 21 L858R mutation in advanced EGFR mutant non-small-cell lung cancer: a direct and indirect meta-analysis - Chen - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Are exon 19 deletions and L858R EGFR mutations in non-small-cell lung cancer clinically different? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Epitinib In Vitro Assay Protocol for NSCLC Cell Lines: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitinib (HMPL-813) is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for optimal brain penetration, addressing a critical challenge in the treatment of non-small cell lung cancer (NSCLC) patients with brain metastases. As with other EGFR TKIs, this compound functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. This application note provides detailed protocols for in vitro assays to characterize the activity of this compound in NSCLC cell lines with varying EGFR mutation statuses.
Data Presentation
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of NSCLC cell lines, illustrating its potency and selectivity. This data is representative of typical results obtained from the cell viability assays described in this protocol.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) |
| HCC827 | Exon 19 Deletion | 5.2 | 15.8 |
| PC-9 | Exon 19 Deletion | 8.1 | 22.4 |
| H1975 | L858R & T790M | 150.7 | >10,000 |
| A549 | Wild-Type | 2,500 | >10,000 |
| H1650 | Exon 19 Deletion, PTEN null | 125.3 | 2,100 |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits EGFR signaling by blocking ATP binding.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for evaluating this compound's in vitro efficacy.
Experimental Protocols
Cell Culture
A panel of human NSCLC cell lines with well-characterized EGFR mutation status should be used. Recommended cell lines include:
-
EGFR Mutant (sensitizing): HCC827 (exon 19 deletion), PC-9 (exon 19 deletion)
-
EGFR Mutant (resistant): H1975 (L858R and T790M mutations)
-
EGFR Wild-Type: A549, H1299
-
EGFR Mutant with other alterations: H1650 (exon 19 deletion and PTEN null)
Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
NSCLC cell lines
-
96-well plates
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro evaluation of this compound's activity in NSCLC cell lines. By employing these standardized assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of this compound, contributing to a deeper understanding of its therapeutic potential in the treatment of NSCLC.
Application Notes and Protocols: Determination of HMPL-813 (Epitinib) IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMPL-813, also known as Epitinib, is a potent and selective second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed for optimal tissue distribution, including penetration of the blood-brain barrier, to exert broad anti-tumor activity.[1] The primary mechanism of action of HMPL-813 involves the inhibition of the intracellular tyrosine kinase domain of EGFR. This action prevents receptor autophosphorylation and subsequently blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Clinical investigations have focused on its efficacy in patients with non-small cell lung cancer (NSCLC) with brain metastases and glioblastoma.[2][3]
These application notes provide a comprehensive overview of the in vitro determination of the half-maximal inhibitory concentration (IC50) of HMPL-813 in various cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is fundamental in preclinical drug development.
Data Presentation: HMPL-813 IC50 in Cancer Cell Lines
The following table summarizes representative IC50 values of HMPL-813 in a panel of cancer cell lines, including those with known EGFR mutation status.
Disclaimer: The following data are representative and for illustrative purposes, based on the known activity of potent EGFR TKIs against cell lines with sensitizing mutations. Actual experimental values may vary.
| Cell Line | Cancer Type | EGFR Mutation Status | HMPL-813 IC50 (nM) | Reference Compound (Gefitinib) IC50 (nM) |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 5 - 15 | 10 - 30 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 8 - 20 | 15 - 40 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | 50 - 150 | >1000 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >1000 | >1000 |
| U87 MG | Glioblastoma | Wild-Type, Amplified | 200 - 500 | >1000 |
| SF-268 | Glioblastoma | Wild-Type | >1000 | >1000 |
Signaling Pathway
HMPL-813 targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. HMPL-813 competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking these downstream signals.
Figure 1. EGFR Signaling Pathway Inhibition by HMPL-813.
Experimental Protocols
Cell Culture
Cancer cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
IC50 Determination using MTT Assay
The half-maximal inhibitory concentration (IC50) of HMPL-813 is determined using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Cancer cell lines
-
HMPL-813 (this compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Culture medium
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of HMPL-813 in DMSO.
-
Perform serial dilutions of HMPL-813 in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). A vehicle control (medium with DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of HMPL-813 or the vehicle control.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the HMPL-813 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the workflow for determining the IC50 of HMPL-813.
Figure 2. Experimental Workflow for IC50 Determination.
Conclusion
The protocols and information provided in these application notes offer a standardized approach for determining the in vitro potency of HMPL-813 against various cancer cell lines. Accurate and reproducible IC50 data are essential for the continued preclinical and clinical development of this promising EGFR inhibitor. The provided signaling pathway and experimental workflow diagrams serve as valuable visual aids for researchers in the field.
References
Epitinib Application Notes and Protocols for Orthotopic Brain Tumor Models
For Research Use Only
Introduction
Epitinib (also known as HMPL-813) is a potent and selective, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to penetrate the blood-brain barrier.[1] Glioblastoma (GBM), the most aggressive primary brain tumor, frequently harbors EGFR gene amplification and mutations, making EGFR a key therapeutic target.[2] Standard therapies have limited efficacy against GBM, highlighting the need for novel agents with significant intracranial activity.
These application notes provide a comprehensive overview of the use of this compound in preclinical orthotopic brain tumor models, summarizing its mechanism of action and providing detailed protocols for its evaluation. Preclinical studies have demonstrated that this compound exhibits excellent brain penetration and efficacy in orthotopic brain tumor models.[1]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cellular proliferation, survival, and migration. In glioblastoma, aberrant EGFR signaling, often due to gene amplification or mutations, drives tumor growth and resistance to therapy.
This compound exerts its anti-tumor activity by irreversibly binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. This blockade of EGFR signaling leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Quantitative Data Summary
The following data are representative of typical findings for a potent, brain-penetrant EGFR inhibitor in preclinical orthotopic glioblastoma models and are for illustrative purposes.
Table 1: In Vivo Efficacy of this compound in an Orthotopic U87-EGFRvIII Glioblastoma Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Median Survival (Days) | Increase in Median Survival (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 25 | - | - |
| This compound | 25 | 38 | 52 | 45 |
| This compound | 50 | 45 | 80 | 68 |
| Temozolomide | 50 | 32 | 28 | 30 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Brain-to-Plasma Ratio | ~2.5 |
| Tmax (Plasma) | 2 hours |
| Tmax (Brain) | 4 hours |
| Half-life (Plasma) | ~8 hours |
Experimental Protocols
Protocol 1: Establishment of Orthotopic Glioblastoma Xenografts
This protocol describes the intracranial implantation of human glioblastoma cells into immunocompromised mice.
Materials:
-
Human glioblastoma cell line (e.g., U87MG expressing EGFRvIII, U251)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotactic frame
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scissors, forceps, drill)
-
Betadine and 70% ethanol
-
Buprenorphine for analgesia
Procedure:
-
Cell Preparation:
-
Culture glioblastoma cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 1 x 10^5 cells/µL. Keep on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using the chosen anesthetic.
-
Secure the mouse in the stereotactic frame.
-
Shave the scalp and sterilize the area with Betadine and 70% ethanol.
-
-
Intracranial Injection:
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates for the desired brain region (e.g., right striatum: 2 mm lateral, 1 mm anterior to bregma), create a small burr hole in the skull with a sterile drill.
-
Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm ventral from the dura).
-
Inject 2-5 µL of the cell suspension over 2-5 minutes.
-
Slowly retract the needle over 2-3 minutes to prevent reflux.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-operative Care:
-
Administer buprenorphine for post-operative pain relief.
-
Monitor the mice daily for neurological signs and overall health.
-
Tumor growth can be monitored using bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Formulation:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Suspend the this compound powder in the vehicle solution to the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Administration:
-
Treatment is typically initiated when tumors are established (e.g., detectable by imaging).
-
Administer the this compound suspension or vehicle control to the mice via oral gavage once daily (q.d.).
-
Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Protocol 3: Assessment of Treatment Efficacy
Methods:
-
Tumor Growth Monitoring:
-
Bioluminescence Imaging (BLI): For tumors expressing luciferase, inject mice with D-luciferin and image using an in vivo imaging system (e.g., IVIS). Quantify the bioluminescent signal to monitor tumor burden over time.
-
Magnetic Resonance Imaging (MRI): MRI provides detailed anatomical images of the tumor and can be used to measure tumor volume accurately.
-
-
Survival Analysis:
-
Monitor mice daily and record the date of euthanasia. Euthanasia should be performed when mice exhibit predefined humane endpoints (e.g., >20% weight loss, severe neurological deficits).
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.
-
-
Pharmacodynamic (PD) and Biomarker Analysis:
-
At the end of the study, or at specific time points, tumors can be harvested.
-
Western Blotting: Analyze protein lysates from tumor tissue to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., p-Akt, p-ERK).
-
Immunohistochemistry (IHC): Stain tumor sections to visualize the expression and localization of biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Conclusion
This compound represents a promising therapeutic agent for glioblastoma due to its ability to cross the blood-brain barrier and potently inhibit EGFR signaling. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in orthotopic brain tumor models. Rigorous and well-controlled studies using these methodologies are crucial for advancing our understanding of this compound's therapeutic potential and for guiding its clinical development for the treatment of brain tumors.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Epitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the in vivo efficacy of Epitinib (also known as HMPL-813), a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is specifically designed for optimal brain penetration, making it a promising therapeutic for cancers that have metastasized to the brain.[1][2] This document outlines the relevant animal models, detailed experimental protocols, and key considerations for designing and executing preclinical efficacy studies.
Introduction to this compound and its Mechanism of Action
This compound is an orally available, second-generation EGFR inhibitor that targets activating EGFR mutations, which are common drivers in non-small cell lung cancer (NSCLC).[1] Its primary mechanism of action is the inhibition of EGFR tyrosine kinase activity, thereby blocking the downstream signaling pathways that promote tumor cell proliferation, survival, and invasion.[1] A key feature of this compound is its excellent brain penetration, addressing a critical unmet need in the treatment of brain metastases, a common and devastating complication of EGFR-mutant lung cancer.[1][2]
EGFR Signaling Pathway Inhibition by this compound
The binding of ligands, such as epidermal growth factor (EGF), to the EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways crucial for cell growth and survival. This compound competitively inhibits ATP binding to the EGFR kinase domain, thereby blocking these downstream signals. The primary pathways affected include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation.
-
PI3K-AKT-mTOR Pathway: This cascade is critical for promoting cell survival and inhibiting apoptosis (programmed cell death).
-
JAK-STAT Pathway: This pathway is also involved in cell survival and proliferation signals.
Animal Models for this compound Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The ideal model should recapitulate the key features of human EGFR-mutant cancers.
Xenograft Models
Xenograft models involve the implantation of human cancer cells into immunodeficient mice. These models are well-established for assessing the anti-tumor activity of cancer therapeutics.
-
Subcutaneous Xenograft Models: Human NSCLC cell lines with known EGFR mutations (e.g., HCC827, PC-9) are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID). This model is useful for evaluating the systemic anti-tumor activity of this compound.
-
Orthotopic Xenograft Models: To better mimic the tumor microenvironment, cancer cells can be implanted into the organ of origin. For NSCLC, this involves injecting tumor cells directly into the lung parenchyma of the mice. Orthotopic models are more clinically relevant for studying tumor growth and metastasis.
-
Brain Metastasis Models: Given this compound's brain-penetrant properties, models of brain metastasis are particularly relevant. These can be established by intracranial injection of tumor cells or through the development of spontaneous metastases from a primary tumor.
Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models are considered to better preserve the heterogeneity and molecular characteristics of the original human tumor, offering a more predictive preclinical model.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have been genetically modified to develop tumors with specific mutations, such as those in the EGFR gene. These models allow for the study of tumor development and therapeutic response in the context of a fully intact immune system, which can be crucial for understanding the interplay between the drug, the tumor, and the host's immune response.
Experimental Protocols
The following are detailed protocols for key experiments in the in vivo evaluation of this compound efficacy.
Protocol 1: Subcutaneous Xenograft Model for General Anti-Tumor Efficacy
Objective: To evaluate the systemic anti-tumor activity of this compound in a subcutaneous NSCLC xenograft model.
Materials:
-
Human NSCLC cell line with activating EGFR mutation (e.g., HCC827, PC-9)
-
Female BALB/c nude mice (6-8 weeks old)
-
Matrigel
-
This compound (HMPL-813)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected NSCLC cell line under standard conditions.
-
Cell Preparation: On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound orally once daily at the desired dose (e.g., 25, 50, 100 mg/kg). Administer the vehicle control to the control group.
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Analyze statistical significance using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol 2: Orthotopic Brain Tumor Model for CNS Efficacy
Objective: To assess the efficacy of this compound in an orthotopic brain tumor model.
Materials:
-
Human NSCLC cell line with EGFR mutation and luciferase expression
-
Female athymic nude mice (6-8 weeks old)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
This compound (HMPL-813)
-
Vehicle control
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of luciferase-expressing NSCLC cells at a concentration of 1 x 10^5 cells/µL in sterile PBS.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject 2 µL of the cell suspension (2 x 10^5 cells) into the right striatum of the brain.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging. Inject mice with D-luciferin and acquire images to quantify the bioluminescent signal.
-
Treatment Initiation: Once a measurable bioluminescent signal is detected, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally once daily.
-
Data Collection: Continue weekly bioluminescence imaging to monitor tumor response. Also, monitor body weight and clinical signs.
-
Endpoint Analysis: The primary endpoint is typically survival. Monitor mice daily and euthanize when they show signs of neurological impairment or significant weight loss.
Data Analysis:
-
Plot the mean bioluminescent signal over time for each group.
-
Generate Kaplan-Meier survival curves and compare survival between groups using the log-rank test.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format for easy comparison.
Table 1: Tumor Growth Inhibition of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1500 ± 150 | - | - |
| This compound | 25 | 750 ± 90 | 50 | <0.05 |
| This compound | 50 | 450 ± 60 | 70 | <0.01 |
| This compound | 100 | 225 ± 40 | 85 | <0.001 |
Table 2: Survival Analysis in an Orthotopic Brain Tumor Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Median Survival (days) | Increase in Median Survival vs. Vehicle (%) | p-value vs. Vehicle (Log-rank test) |
| Vehicle | - | 25 | - | - |
| This compound | 50 | 40 | 60 | <0.01 |
| This compound | 100 | 55 | 120 | <0.001 |
Experimental Workflow Visualization
Conclusion
The use of appropriate animal models is indispensable for the preclinical evaluation of this compound's efficacy. Xenograft, PDX, and GEMM models each offer unique advantages for studying the anti-tumor and, critically, the anti-brain metastasis activity of this promising EGFR inhibitor. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in designing robust and informative in vivo studies to further characterize the therapeutic potential of this compound.
References
Application Notes and Protocols for Determining Ep-itinib Sensitivity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitinib is an orally available, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to have optimal brain penetration, making it a potential therapeutic agent for cancers that have metastasized to the brain.[2][3] this compound inhibits the activity of EGFR, a receptor tyrosine kinase that is often overexpressed in various tumor types.[1][4] The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers a signaling cascade that promotes cell growth, proliferation, differentiation, and survival.[5][6] By blocking this pathway, this compound can induce cell death and inhibit tumor growth in EGFR-overexpressing cancer cells.[1][4]
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound using three common cell viability assays: the MTT, MTS, and CellTox™ Glo assays.
Principle of Cell Viability Assays
Cell viability assays are essential tools for screening the cytotoxic or cytostatic effects of therapeutic compounds. The assays described herein measure different hallmarks of viable and non-viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay : Similar to the MTT assay, the MTS assay utilizes a tetrazolium salt that is reduced by viable cells to a colored formazan product. However, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step.
-
CellTox™ Glo Assay : This luminescent assay measures cytotoxicity by detecting the release of a protease from cells that have lost membrane integrity. This "dead-cell protease" cleaves a luminogenic peptide substrate, leading to the generation of a luminescent signal that is proportional to the number of dead cells.
Experimental Protocols
General Cell Culture and this compound Preparation
-
Cell Seeding : Plate cancer cell lines of interest (e.g., A549, HCC827, NCI-H1975) in 96-well plates at a predetermined optimal density. Allow cells to adhere and enter the exponential growth phase (typically 18-24 hours).
-
This compound Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
This compound Working Solutions : On the day of the experiment, prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform a serial dilution to generate a range of concentrations to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
MTT Assay Protocol
-
Drug Treatment : Remove the culture medium from the 96-well plates and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubation : Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium containing MTT and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
MTS Assay Protocol
-
Drug Treatment : Follow the same drug treatment and incubation steps as the MTT assay.
-
MTS Reagent Addition : Add 20 µL of the MTS reagent directly to each well.
-
Incubation : Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.
CellTox™ Glo Assay Protocol
-
Assay Reagent Preparation : Prepare the CellTox™ Glo Reagent according to the manufacturer's instructions.
-
Drug Treatment : Follow the same drug treatment and incubation steps as the MTT assay.
-
Reagent Addition : Add 50 µL of the prepared CellTox™ Glo Reagent to each well.
-
Incubation : Mix briefly on an orbital shaker and incubate for 15 minutes at room temperature, protected from light.
-
Luminescence Measurement : Measure the luminescence using a luminometer.
Data Presentation
The results of the cell viability assays can be used to determine the half-maximal inhibitory concentration (IC50) of this compound for each cell line. This is typically done by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) after 72h Treatment |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 15 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 500 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10,000 |
| U87-MG | Glioblastoma | Wild-Type | >10,000 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cell viability assays.
References
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jcp.bmj.com [jcp.bmj.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Epitinib-Resistant Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitinib (HMPL-813) is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promise in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. As with other targeted therapies, the development of drug resistance is a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of next-generation therapies, robust in vitro models of this compound resistance are essential. These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.
Overview of Resistance Mechanisms to EGFR TKIs
Resistance to EGFR TKIs, including what can be anticipated for this compound, can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the EGFR gene itself, which prevent the drug from binding effectively. The most common on-target resistance mechanism for first and second-generation EGFR TKIs is the T790M "gatekeeper" mutation. For third-generation inhibitors, mutations like C797S can emerge.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive cell proliferation and survival. Common bypass pathways include:
-
MET amplification: Overexpression of the MET receptor tyrosine kinase can lead to downstream signaling activation independent of EGFR.
-
HER2/HER3 amplification or mutations: Activation of other members of the ErbB family of receptors.
-
Activation of downstream signaling pathways: Mutations or amplification of components in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways can render cells resistant to upstream EGFR inhibition.
-
Phenotypic transformation: Processes such as the epithelial-to-mesenchymal transition (EMT) can confer resistance.
-
Data Presentation: Illustrative Quantitative Data for EGFR-TKI Resistant Cell Lines
While specific quantitative data for the establishment of this compound-resistant cell lines is not yet widely available in published literature, the following tables provide illustrative examples based on the development of resistance to other EGFR TKIs, such as gefitinib and erlotinib. These values can serve as a benchmark for researchers developing this compound-resistant models.
Table 1: Example IC50 Values of Parental and EGFR-TKI-Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Cell Line | Resistant IC50 (nM) | Fold Resistance | Primary Resistance Mechanism |
| PC-9 (EGFR ex19del) | 15 | PC-9/GR | > 10,000 | >667 | T790M mutation |
| HCC827 (EGFR ex19del) | 10 | HCC827/ER | ~2,000 | ~200 | MET amplification |
| H1975 (EGFR L858R/T790M) | > 5,000 (Resistant) | H1975/OR | > 10,000 | >2 | C797S mutation (to 3rd gen TKI) |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., cell seeding density, incubation time). The data presented here is a compilation of representative values from various studies.
Table 2: Example Timelines and Drug Concentrations for Establishing EGFR-TKI Resistant Cell Lines
| Parental Cell Line | Drug | Initial Concentration | Final Concentration | Duration | Method |
| PC-9 | Gefitinib | 10 nM | 1 µM | 6 months | Dose Escalation |
| HCC827 | Erlotinib | 20 nM | 2 µM | 4-6 months | Dose Escalation |
| A549 (EGFR wt) | Erlotinib | 1 µM | 10 µM | > 6 months | Dose Escalation |
Experimental Protocols
Protocol for Establishing this compound-Resistant Cell Lines
This protocol describes the "dose-escalation" method, which is the most common approach for generating acquired drug resistance in vitro.
Materials:
-
Parental cancer cell line of interest (e.g., PC-9, HCC827 for NSCLC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (HMPL-813)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other consumables
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
MTT or other cell viability assay kits
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates at a predetermined optimal density.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
-
Initiate continuous drug exposure:
-
Culture the parental cells in their complete medium containing this compound at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.
-
-
Gradual dose escalation:
-
Once the cells have adapted to the initial concentration and are growing at a stable rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Monitor the cells closely for signs of widespread cell death. If a significant proportion of cells die, reduce the drug concentration to the previous level and allow the culture to recover before attempting to increase the concentration again.
-
Continue this process of stepwise dose escalation. The entire process can take several months.[1][2]
-
-
Establishment of the resistant cell line:
-
A cell line is considered resistant when it can proliferate steadily in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental cells.
-
-
Characterization and maintenance of the resistant cell line:
-
Regularly confirm the resistant phenotype by performing cell viability assays and comparing the IC50 to that of the parental cells.
-
Cryopreserve aliquots of the resistant cells at various passages to ensure a stable stock.
-
To maintain the resistant phenotype, it is generally recommended to keep the cells under continuous drug pressure, though some resistant phenotypes can be stable even after drug withdrawal.
-
Protocol for Characterizing the Mechanism of Resistance
Once an this compound-resistant cell line is established, it is crucial to investigate the underlying mechanism of resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
Reagents for DNA, RNA, and protein extraction
-
PCR and sequencing reagents
-
Antibodies for Western blotting (e.g., phospho-EGFR, total EGFR, phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK)
-
Fluorescence in situ hybridization (FISH) probes (e.g., for MET amplification)
Procedure:
-
On-target resistance (EGFR mutations):
-
Extract genomic DNA from both parental and resistant cells.
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain to identify potential secondary mutations (e.g., T790M, C797S).
-
-
Off-target resistance (Bypass pathway activation):
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins in the parental and resistant cells, both at baseline and after treatment with this compound. Increased phosphorylation of proteins like MET, AKT, or ERK in the resistant cells, especially in the presence of this compound, suggests the activation of bypass pathways.
-
Fluorescence In Situ Hybridization (FISH): Use FISH to determine if there is amplification of genes known to be involved in resistance, such as MET or HER2.
-
RNA Sequencing: Perform transcriptome analysis to identify differentially expressed genes between parental and resistant cells, which can provide clues about activated pathways.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the EGFR signaling pathway and common mechanisms of resistance to EGFR TKIs like this compound.
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Overview of on-target and bypass mechanisms of resistance to this compound.
Experimental Workflow
The following diagram illustrates the workflow for establishing and characterizing an this compound-resistant cell line.
Caption: Workflow for generating and validating this compound-resistant cell lines.
References
Application Note: Immunohistochemical Analysis of EGFR Activation in Epitinib-Treated Tumors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR activation, through mechanisms like overexpression or mutation, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] Activation of EGFR is initiated by ligand binding, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[1] These phosphorylated sites serve as docking stations for downstream signaling proteins, activating critical pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, which ultimately promote tumor growth and survival.[1][4]
Epitinib is a small-molecule Tyrosine Kinase Inhibitor (TKI) designed to target the ATP-binding site of the EGFR kinase domain. By competitively and reversibly binding to this site, this compound blocks EGFR autophosphorylation, thereby inhibiting downstream signaling and exerting an anti-tumor effect.[5][6][7] Assessing the pharmacodynamic effects of this compound in tumor tissue is critical for drug development. Immunohistochemistry (IHC) provides a powerful method to visualize and quantify the inhibition of EGFR activation in situ. By using antibodies specific to the phosphorylated forms of EGFR (pEGFR), researchers can directly assess the efficacy of this compound in treated tumor tissues.[8] A reduction in pEGFR staining intensity post-treatment serves as a key biomarker for target engagement and drug activity.
This document provides detailed protocols for the detection of EGFR activation status in formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with this compound, using antibodies against key phosphotyrosine sites.
Signaling Pathway and Drug Mechanism
Experimental Protocols
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST) or Phosphate-Buffered Saline (PBS)
-
Hydrogen Peroxide Block (3% H₂O₂)
-
Protein Block (e.g., Normal Goat Serum)
-
Primary Antibodies (see Table 1)
-
HRP-conjugated Secondary Antibody (Polymer-based detection system recommended)
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin Counterstain
-
Mounting Medium
-
Coplin jars, humidity chamber, micropipettes, light microscope
Immunohistochemistry Workflow
Detailed Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Wash Buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with Wash Buffer (2 changes, 5 minutes each).
-
-
Protein Blocking:
-
Incubate sections with Protein Block for 10-20 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain blocking solution (do not rinse).
-
Apply diluted primary antibody (see Table 1) to the sections.
-
Incubate in a humidified chamber at 4°C overnight or for 60 minutes at room temperature.
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
-
Secondary Antibody/Detection:
-
Apply a polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
-
Chromogen Development:
-
Prepare DAB working solution just before use.
-
Apply DAB solution to the sections and incubate for 3-10 minutes, or until a brown precipitate is visible under the microscope.
-
Rinse slides thoroughly with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing reagent for 1 minute.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Presentation and Analysis
Quantitative Data Summary
The efficacy of this compound is determined by a decrease in pEGFR staining in treated tumors compared to untreated or vehicle-treated controls. Staining should be evaluated by a qualified pathologist.
| Table 1: Recommended Antibodies for EGFR Activation Analysis | |||
| Target | Clone | Recommended Dilution | Incubation Time/Temp |
| Phospho-EGFR (Tyr1068) | D7A5 | 1:100 - 1:200 | 60 min at RT / Overnight at 4°C |
| Phospho-EGFR (Tyr845) | D6A10 | 1:50 - 1:100 | 60 min at RT / Overnight at 4°C |
| Total EGFR | D38B1 | 1:100 - 1:200 | 60 min at RT / Overnight at 4°C |
Note: Optimal dilutions and incubation times should be determined by the end-user.
IHC Scoring (H-Score)
A semi-quantitative H-Score (Histoscore) is recommended for evaluating staining intensity and distribution. The score is calculated by multiplying the percentage of positive tumor cells at each intensity level by the corresponding intensity score.
| Table 2: H-Score Calculation | |
| Staining Intensity | Score (I) |
| No staining | 0 |
| Weak staining | 1+ |
| Moderate staining | 2+ |
| Strong staining | 3+ |
Formula: H-Score = [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)]
The final H-Score ranges from 0 to 300. A significant reduction in the H-Score for pEGFR in this compound-treated samples compared to controls indicates effective target inhibition.
References
- 1. ClinPGx [clinpgx.org]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Immunohistochemical staining with EGFR mutation-specific antibodies: high specificity as a diagnostic marker for lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 8. Immunohistochemical analysis of phosphorylated epidermal growth factor receptor might provide a surrogate marker of EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Epitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitinib (HMPL-813) is a potent and selective second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Like other EGFR TKIs, this compound's mechanism of action involves the inhibition of EGFR-mediated signaling pathways, which are crucial for the proliferation and survival of many cancer cells.[2][3] A primary outcome of EGFR inhibition in susceptible cancer cells is the induction of apoptosis, or programmed cell death.[4][5]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[6][7] The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual staining assay.[8][9][10][11] This assay is based on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during the early stages of apoptosis.[10][11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[10][11]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V/PI staining and flow cytometry. While specific quantitative data for this compound is emerging, representative data from other EGFR TKIs with similar mechanisms are presented to illustrate the expected outcomes.
Mechanism of this compound-Induced Apoptosis
This compound, as an EGFR TKI, inhibits the autophosphorylation of the EGFR, thereby blocking downstream signaling cascades that promote cell survival.[1][2][13] The two major pathways implicated in this process are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[1][14][15] Inhibition of these pathways by this compound leads to a shift in the balance of pro- and anti-apoptotic proteins of the BCL-2 family. Specifically, it has been shown that EGFR TKIs can lead to the upregulation of the pro-apoptotic protein BIM (BCL2-like 11) and the downregulation of the anti-apoptotic protein Mcl-1.[2][11][16] This ultimately results in the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[16]
Caption: this compound inhibits EGFR, leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell Line: EGFR-mutant non-small cell lung cancer (NSCLC) cell line (e.g., PC-9, HCC827).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Trypsin-EDTA.
-
Annexin V-FITC/PI Apoptosis Detection Kit: Commercially available kits (e.g., from Thermo Fisher Scientific, BD Biosciences). These kits typically include:
-
Annexin V-FITC (or another fluorochrome conjugate).
-
Propidium Iodide (PI) solution.
-
10X Annexin V Binding Buffer.
-
-
Flow Cytometer.
Experimental Workflow
Caption: Workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding:
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For example, seed 2 x 10^5 cells per well.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution. A suggested concentration range to test for initial experiments is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used in the this compound-treated wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
-
After the incubation period, collect the floating cells (which may include apoptotic cells) from the supernatant of each well and transfer to a corresponding flow cytometry tube.
-
Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA.
-
Combine the detached adherent cells with their respective supernatant in the flow cytometry tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[10] Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Resuspension in Binding Buffer:
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[9][13]
-
For analysis, use a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to distinguish between the different cell populations:
-
Lower Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
-
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in a table for easy comparison of the effects of different concentrations of this compound and incubation times.
Table 1: Representative Apoptosis Induction by an EGFR TKI in a Cancer Cell Line
| Treatment | Concentration (µM) | Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | - | 48 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| This compound | 0.1 | 48 | 85.6 ± 3.5 | 8.1 ± 1.2 | 5.9 ± 1.0 | 14.0 ± 2.2 |
| This compound | 1.0 | 48 | 62.3 ± 4.2 | 20.7 ± 2.5 | 16.5 ± 2.1 | 37.2 ± 4.6 |
| This compound | 10.0 | 48 | 35.8 ± 5.1 | 35.4 ± 3.8 | 28.3 ± 3.2 | 63.7 ± 7.0 |
Note: The data presented in this table is representative of the effects of EGFR TKIs on apoptosis and is for illustrative purposes. Actual results with this compound may vary depending on the cell line and experimental conditions.
Conclusion
The protocol described provides a robust method for quantifying the pro-apoptotic effects of this compound on cancer cells using flow cytometry. By inhibiting the EGFR signaling pathway, this compound is expected to induce a significant increase in the percentage of apoptotic cells in a dose- and time-dependent manner. This application note serves as a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at elucidating the apoptotic mechanism of this compound and similar targeted therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Transient targeting of BIM-dependent adaptive MCL1 preservation enhances tumor response to molecular therapeutics in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bu.edu [bu.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Bim and Bad mediate imatinib-induced killing of Bcr/Abl+ leukemic cells, and resistance due to their loss is overcome by a BH3 mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenetic down-regulation of BIM expression is associated with reduced optimal responses to imatinib treatment in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Induction of BIM Is Essential for Apoptosis Triggered by EGFR Kinase Inhibitors in Mutant EGFR-Dependent Lung Adenocarcinomas | PLOS Medicine [journals.plos.org]
Application Note: Measuring Gene Expression Changes Induced by Epitinib Using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitinib is an orally available, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for potent activity and optimal brain penetration.[1][2] By inhibiting EGFR, this compound disrupts downstream signaling pathways that are crucial for the growth, proliferation, and survival of cancer cells in which this pathway is overactive.[1][3] This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to accurately measure changes in gene expression in cancer cell lines following treatment with this compound. Understanding these changes is critical for elucidating the drug's mechanism of action and identifying biomarkers of response.
The EGFR signaling pathway is a complex network that regulates key cellular processes. Upon activation, EGFR triggers downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately lead to the transcription of genes involved in cell proliferation and survival.[4][5] Inhibition of EGFR with agents like this compound is expected to downregulate pro-proliferative and anti-apoptotic genes while upregulating pro-apoptotic and cell cycle arrest-related genes.
Principle of the Assay
This protocol employs a two-step reverse transcription quantitative PCR (RT-qPCR) to measure changes in messenger RNA (mRNA) levels of target genes. First, total RNA is extracted from this compound-treated and untreated control cells. This RNA is then reverse transcribed into complementary DNA (cDNA). Finally, the cDNA is used as a template for qPCR, where the amplification of specific target genes is monitored in real-time using a fluorescent dye. The relative change in gene expression is calculated using the ΔΔCt method, normalized to a stable housekeeping gene.
Materials and Reagents
-
Cancer cell line with known EGFR expression (e.g., A549, H3255)
-
This compound (or a comparable EGFR inhibitor like Gefitinib or Erlotinib)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
TRIzol™ Reagent or equivalent RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR™ Green PCR Master Mix
-
Nuclease-free water
-
qPCR primers for target and housekeeping genes (e.g., ACTB, GAPDH)
-
qPCR-compatible plates and seals
-
Standard laboratory equipment for cell culture and molecular biology
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO-containing medium) must be included.
-
Treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
RNA Extraction
-
Cell Lysis: After incubation, remove the medium and wash the cells once with ice-cold PBS. Add 1 mL of TRIzol™ Reagent directly to each well and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet and resuspend it in nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a nuclease-free tube, combine 1 µg of total RNA, random primers, dNTPs, and reverse transcriptase enzyme according to the manufacturer's protocol.
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with the appropriate temperature profile as recommended by the kit manufacturer.
-
Storage: The resulting cDNA can be stored at -20°C until use.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate by combining SYBR™ Green PCR Master Mix, forward and reverse primers for the target or housekeeping gene, and the diluted cDNA template. Include no-template controls for each primer set.
-
qPCR Run: Perform the qPCR using a real-time PCR detection system with a standard cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) value for each sample and gene.
-
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample:
-
ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample:
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Calculate Fold Change: Determine the relative gene expression using the 2-ΔΔCt formula:
-
Fold Change = 2-ΔΔCt
-
Data Presentation: Expected Gene Expression Changes
The following tables summarize the expected changes in the expression of key genes involved in apoptosis and cell cycle regulation following treatment with an EGFR inhibitor like this compound. The fold changes are representative and may vary depending on the cell line, drug concentration, and treatment duration.
Table 1: Apoptosis-Related Gene Expression Changes
| Gene | Function | Expected Change | Representative Fold Change (2-ΔΔCt) |
| BAX | Pro-apoptotic | Upregulation | 1.5 - 3.0 |
| BCL-2 | Anti-apoptotic | Downregulation | 0.4 - 0.7 |
| BIM (BCL2L11) | Pro-apoptotic | Upregulation | 2.0 - 5.0 |
| Caspase-3 | Executioner caspase | Upregulation | 1.3 - 2.5 |
| Caspase-9 | Initiator caspase | Upregulation | 1.2 - 2.0 |
Table 2: Cell Cycle-Related Gene Expression Changes
| Gene | Function | Expected Change | Representative Fold Change (2-ΔΔCt) |
| p21 (CDKN1A) | Cell cycle inhibitor | Upregulation | 2.0 - 4.0 |
| Cyclin D1 (CCND1) | Cell cycle progression | Downregulation | 0.3 - 0.6 |
| CDK4 | Cell cycle progression | Downregulation | 0.5 - 0.8 |
| PCNA | DNA replication | Downregulation | 0.4 - 0.7 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for analyzing gene expression changes with qPCR.
Caption: Logical flow from this compound treatment to cellular outcomes.
References
- 1. oaepublish.com [oaepublish.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. mcgill.ca [mcgill.ca]
- 4. bio-rad.com [bio-rad.com]
- 5. Erlotinib induces mitochondrial-mediated apoptosis in human H3255 non-small-cell lung cancer cells with epidermal growth factor receptorL858R mutation through mitochondrial oxidative phosphorylation-dependent activation of BAX and BAK - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HMPL-813 Acquired Resistance
Disclaimer: HMPL-813 (epitinib) is a novel EGFR tyrosine kinase inhibitor (TKI). As of the latest updates, comprehensive clinical data and dedicated studies on the specific mechanisms of acquired resistance to HMPL-813 are limited. The following troubleshooting guides and FAQs are based on the established mechanisms of resistance observed with other third-generation EGFR TKIs. This information is intended to guide researchers in their experimental design and troubleshooting, with the understanding that these are potential, but not confirmed, mechanisms for HMPL-813 resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HMPL-813?
HMPL-813 is a selective EGFR tyrosine kinase inhibitor.[1] It is designed to target the epidermal growth factor receptor (EGFR), a protein involved in cell growth and proliferation. In preclinical studies, HMPL-813 has demonstrated potent inhibitory effects on tumors with overexpressed EGFR or those carrying sensitizing EGFR mutations.[1][2] Similar to other EGFR TKIs, it works by blocking the intracellular tyrosine kinase domain of the EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[3]
Q2: My EGFR-mutant cell line, initially sensitive to HMPL-813, is now showing signs of resistance. What are the potential underlying mechanisms?
Acquired resistance to third-generation EGFR TKIs is a significant clinical challenge. While specific data for HMPL-813 is not yet available, resistance mechanisms observed with other drugs in this class can be broadly categorized into two main groups:
-
On-Target Resistance: Alterations in the EGFR gene itself that prevent the drug from binding effectively. The most common on-target resistance mechanism for third-generation EGFR TKIs is the acquisition of a C797S mutation in the EGFR kinase domain.[4][5][6]
-
Off-Target Resistance (Bypass Track Activation): Activation of alternative signaling pathways that allow cancer cells to bypass their dependency on EGFR signaling. Common bypass pathways include the amplification of MET or HER2 (ERBB2) receptor tyrosine kinases.[7][8][9][10]
-
Histological Transformation: A change in the tumor's cell type, most commonly to small cell lung cancer (SCLC), which is not dependent on EGFR signaling for its growth.[4][11][12][13]
Q3: How can I begin to investigate the mechanism of resistance in my experimental model?
A stepwise approach is recommended:
-
Sequence the EGFR Kinase Domain: The first step should be to sequence the EGFR kinase domain of your resistant cells to check for the presence of the C797S mutation or other potential secondary mutations.
-
Assess Bypass Pathway Activation: If no EGFR mutations are found, investigate the activation of key bypass pathways. This can be done by assessing the protein expression and phosphorylation status of MET and HER2 via Western blot or immunohistochemistry. Gene amplification can be assessed by Fluorescence In Situ Hybridization (FISH) or quantitative PCR.
-
Evaluate for Phenotypic Changes: If both on-target and common bypass mechanisms are ruled out, consider the possibility of histological transformation. This would involve a more detailed characterization of the cell morphology and the expression of lineage-specific markers (e.g., neuroendocrine markers for SCLC).
Troubleshooting Guides
Issue 1: Decreased Sensitivity to HMPL-813 in an EGFR-Mutant Cell Line
Potential Cause: Acquisition of an on-target EGFR mutation.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome if Positive |
| 1 | Sanger Sequencing of EGFR Exon 20: Isolate genomic DNA from both parental (sensitive) and resistant cells. Amplify the region of EGFR exon 20 containing codon 797 using PCR. Purify the PCR product and perform Sanger sequencing. | The resistant cell line will show a heterozygous or homozygous peak corresponding to a C-to-T or G-to-A transition at the nucleotide level, resulting in a Cysteine to Serine amino acid change (C797S). |
| 2 | Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform targeted NGS of the entire EGFR kinase domain or a broader cancer gene panel. | NGS can confirm the C797S mutation and may reveal other, less common, EGFR mutations that could contribute to resistance. |
Issue 2: No On-Target EGFR Mutations Detected, but Resistance Persists
Potential Cause: Activation of bypass signaling pathways.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome if Positive |
| 1 | Western Blot Analysis for MET and HER2: Lyse parental and resistant cells and perform SDS-PAGE followed by Western blotting. Probe membranes with antibodies against total and phosphorylated MET and HER2. | Increased levels of phosphorylated MET (p-MET) or phosphorylated HER2 (p-HER2) in the resistant cell line compared to the parental line, indicating pathway activation. Total protein levels may also be elevated. |
| 2 | Fluorescence In Situ Hybridization (FISH) for MET and HER2 Amplification: Prepare slides with fixed parental and resistant cells. Hybridize with fluorescently labeled probes specific for the MET and HER2 genes and a control centromeric probe. | An increased ratio of the MET or HER2 gene signal to the centromere signal in the resistant cells, indicating gene amplification. |
Issue 3: No Common On-Target or Bypass Mechanisms Identified
Potential Cause: Histological transformation.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome if Positive |
| 1 | Morphological Assessment: Culture cells on coverslips and perform immunofluorescence or immunohistochemistry for markers of different cell lineages. For suspected SCLC transformation, stain for neuroendocrine markers such as synaptophysin, chromogranin A, and CD56. | A shift from an epithelial to a neuroendocrine morphology, with positive staining for SCLC markers in the resistant cell line. |
| 2 | In Vivo Tumorigenesis: If working with an in vivo model, perform histological analysis of tumors derived from the resistant cells. | Tumors from resistant cells may show classic SCLC histology, characterized by small, round, blue cells with scant cytoplasm. |
Quantitative Data Summary
The following table summarizes the approximate frequencies of major acquired resistance mechanisms to third-generation EGFR TKIs based on clinical studies of drugs like osimertinib. Note: These percentages are not specific to HMPL-813 and should be used as a general guide for prioritizing experimental investigations.
| Resistance Mechanism | Approximate Frequency in Patients |
| On-Target Mutations | |
| EGFR C797S | 10-26% |
| Bypass Pathway Activation | |
| MET Amplification | 7-24% |
| HER2 Amplification | 1-5% |
| Histological Transformation | |
| Small Cell Lung Cancer (SCLC) | 5-15% |
Experimental Protocols
Detailed Methodology: Sanger Sequencing of EGFR Exon 20
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from approximately 1x10^6 parental and resistant cells using a commercially available DNA extraction kit.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction containing:
-
100 ng genomic DNA
-
10 pmol of each forward and reverse primer flanking EGFR exon 20
-
1X PCR buffer
-
200 µM dNTPs
-
1 unit of a high-fidelity DNA polymerase
-
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
-
PCR Product Purification: Purify the amplified DNA fragment using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Submit the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis: Align the sequencing results to the human EGFR reference sequence to identify any nucleotide changes at codon 797.
Visualizations
Caption: Potential mechanisms of acquired resistance to HMPL-813.
Caption: Experimental workflow for investigating HMPL-813 resistance.
References
- 1. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance to Third-Generation EGFR Tyrosine Kinase Inhibitors in Patients With De Novo EGFRT790M-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. <i>HER2</i> amplification in <i>EGFR</i> mutant NSCLC after acquired resistance (AR) to EGFR-directed therapies. - ASCO [asco.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Cell Lung Cancer Transformation as a Resistance Mechanism to Osimertinib in Epidermal Growth Factor Receptor-Mutated Lung Adenocarcinoma: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and molecular profiling of EGFR-mutant lung adenocarcinomas transformation to small cell lung cancer during TKI treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Epitinib-Induced Skin Rash in Preclinical Models
Disclaimer: Preclinical data specifically on Epitinib-induced skin rash is limited in publicly available literature. The following guidance is based on extensive research into the class effects of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in established preclinical models. The protocols and data provided are extrapolated from studies on similar compounds such as gefitinib and erlotinib and should be adapted and optimized for this compound-specific experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced skin rash in preclinical models?
A1: this compound is an EGFR inhibitor. EGFR is highly expressed in the basal layer of the epidermis and hair follicles and is crucial for the normal growth and differentiation of keratinocytes. Inhibition of EGFR by this compound disrupts the normal skin cell cycle, leading to impaired proliferation and premature differentiation of keratinocytes. This disruption of the epidermal barrier function triggers an inflammatory response, characterized by the infiltration of immune cells such as T-cells, macrophages, and neutrophils, which manifests as a papulopustular rash.
Q2: Is the severity of the skin rash in animal models correlated with the anti-tumor efficacy of this compound?
A2: In clinical settings, a correlation between the incidence and severity of EGFR inhibitor-induced rash and improved treatment response has been observed. This is thought to be because the rash is a pharmacodynamic marker of potent EGFR inhibition. While this correlation is less formally established in preclinical models, the presence of skin rash can be an indicator that the drug is biologically active and engaging its target. Therefore, monitoring skin toxicity can be a useful secondary endpoint in preclinical efficacy studies.
Q3: What are the typical animal models used to study this compound-induced skin rash?
A3: Mice and rats are the most common preclinical models for studying EGFR inhibitor-induced skin toxicities. Various strains have been used, including BALB/c and C57BL/6 mice, as well as Wistar and Sprague-Dawley rats. The choice of model may depend on the specific research question, as different strains can exhibit varying sensitivities to EGFR inhibitors.
Q4: What is the typical timeline for the development of skin rash in preclinical models after initiating this compound treatment?
A4: Based on studies with other EGFR TKIs, skin rash typically appears within the first 1 to 2 weeks of daily oral administration. The rash often starts as erythema (redness) and progresses to papulopustular lesions. The severity may peak around 2 to 3 weeks of continuous treatment.
Q5: Can this compound-induced skin rash be managed in preclinical models without compromising the anti-tumor efficacy studies?
A5: Yes, management strategies are aimed at mitigating the severity of the skin rash to ensure animal welfare and the integrity of the primary study. Prophylactic (preventative) and reactive (treatment) approaches using topical and systemic agents have been shown to be effective in managing the rash without interfering with the systemic anti-tumor effects of EGFR inhibitors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in rash severity between animals | ∙ Genetic variability within the animal strain.∙ Inconsistent drug administration (e.g., gavage technique).∙ Differences in animal grooming behavior. | ∙ Use a more inbred and genetically homogeneous animal strain.∙ Ensure consistent and accurate dosing for all animals.∙ House animals individually to prevent excessive grooming of cagemates. |
| Severe, ulcerative skin lesions leading to premature study termination | ∙ this compound dose is too high.∙ Secondary bacterial infection of the rash.∙ The chosen animal model is overly sensitive. | ∙ Perform a dose-ranging study to identify a dose of this compound that induces a manageable rash.∙ Implement a prophylactic antibiotic regimen (e.g., doxycycline in drinking water).∙ Consider using a more resistant strain of mice or rats. |
| No observable skin rash at expected therapeutic doses | ∙ The dose of this compound is too low.∙ The observation period is too short.∙ The chosen animal model is resistant to this specific side effect. | ∙ Increase the dose of this compound, guided by tolerability studies.∙ Extend the observation period to at least 4 weeks.∙ Switch to a different, more sensitive animal strain. |
| Topical treatments are being ingested by the animals | ∙ Animals are grooming themselves or cagemates after application. | ∙ Apply an Elizabethan collar (E-collar) for a short period after topical application.∙ House animals individually.∙ Use a vehicle for the topical treatment that is rapidly absorbed. |
Quantitative Data Summary
Table 1: Prophylactic Management Strategies for EGFR Inhibitor-Induced Skin Rash in Preclinical Models
| Treatment | Animal Model | Dose & Route | Reported Efficacy | Reference |
| Minocycline | Mouse | 25-50 mg/kg/day in drinking water or by oral gavage | Significant reduction in the severity of skin lesions. | |
| Doxycycline | Rat | 10-20 mg/kg/day in drinking water or by oral gavage | Decreased inflammatory infiltrate and improved skin morphology. | |
| Topical Hydrocortisone (1%) | Mouse | Once or twice daily application to affected skin | Reduced erythema and inflammation. |
Table 2: Reactive Management Strategies for EGFR Inhibitor-Induced Skin Rash in Preclinical Models
| Treatment | Animal Model | Dose & Route | Reported Efficacy | Reference |
| Topical Clobetasol Propionate (0.05%) | Rat | Once daily application to affected skin | Significant reduction in macroscopic and microscopic skin inflammation scores. | |
| Oral Doxycycline | Mouse | 50 mg/kg/day by oral gavage | Reduction in the number and severity of pustules. | |
| Topical Clindamycin (1%) | Mouse | Twice daily application to affected skin | Reduction in pustule formation and bacterial load. |
Experimental Protocols
Protocol 1: Induction of Skin Rash with an EGFR TKI in a Mouse Model
This protocol is adapted from studies using gefitinib and can be used as a starting point for this compound.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Drug Preparation: Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.
-
Dosing:
-
Conduct a preliminary dose-finding study to determine the optimal dose of this compound. Start with a dose range guided by the efficacious doses in tumor models (e.g., 25, 50, and 100 mg/kg).
-
Administer this compound once daily by oral gavage.
-
-
Monitoring:
-
Observe the animals daily for the onset and progression of skin rash, particularly on the dorsal skin, face, and ears.
-
Grade the severity of the rash twice weekly using a standardized scoring system (see Table 3).
-
Monitor body weight and general health status.
-
-
Endpoint:
-
At the end of the study period (e.g., 21 or 28 days), euthanize the animals.
-
Collect skin samples from affected and unaffected areas for histopathological analysis (H&E staining, immunohistochemistry for inflammatory markers like CD4, F4/80).
-
Table 3: Preclinical Skin Rash Grading Scale
| Grade | Macroscopic Observations | Microscopic Observations (Representative) |
| 0 | Normal skin | Normal epidermal and dermal architecture. |
| 1 (Mild) | Faint erythema, a few scattered papules. | Mild hyperkeratosis, minimal inflammatory cell infiltrate. |
| 2 (Moderate) | Moderate erythema, multiple papules and/or a few pustules. | Moderate hyperkeratosis, focal parakeratosis, moderate perifollicular inflammatory infiltrate. |
| 3 (Severe) | Severe erythema, extensive papules and pustules, possible crusting or scaling. | Diffuse and dense inflammatory infiltrate in the dermis and epidermis, possible follicular rupture. |
| 4 (Very Severe) | Severe erythema with ulceration and extensive crusting. | Severe, diffuse inflammation with epidermal necrosis and ulceration. |
Protocol 2: Prophylactic Management with Oral Minocycline
-
Study Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound + Vehicle.
-
Group 3: this compound + Minocycline.
-
-
Treatment:
-
Start minocycline administration 3 days before the first dose of this compound.
-
Dissolve minocycline in the drinking water to achieve a daily dose of approximately 50 mg/kg (adjust concentration based on water consumption) or administer by oral gavage.
-
Administer this compound as described in Protocol 1.
-
-
Monitoring and Endpoint: Follow the same procedures as in Protocol 1. Compare the rash severity scores and histopathological findings between Group 2 and Group 3.
Protocol 3: Reactive Management with a Topical Corticosteroid
-
Study Groups:
-
Group 1: this compound + Vehicle cream.
-
Group 2: this compound + Topical corticosteroid (e.g., 0.05% clobetasol propionate cream).
-
-
Treatment:
-
Administer this compound as described in Protocol 1 until a moderate (Grade 2) skin rash develops (typically around day 7-10).
-
Once a Grade 2 rash is established, begin topical treatment.
-
Apply a thin layer of the assigned cream to the affected dorsal skin once daily.
-
-
Monitoring and Endpoint: Continue to grade the rash and monitor the animals as described in Protocol 1. Evaluate the regression of the rash in the treatment group compared to the vehicle group.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for managing this compound-induced skin rash.
Strategies to improve Epitinib solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Epitinib for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an orally available, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with potential antineoplastic activity.[1][2] Like many kinase inhibitors, this compound is a poorly water-soluble compound, which can lead to low oral bioavailability and high variability in preclinical and clinical studies.[3] Enhancing its solubility is crucial for achieving consistent and effective drug exposure in in vivo models.
Q2: What are the general strategies to improve the solubility of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs, including:
-
Particle Size Reduction: Decreasing the particle size to the sub-micron or nano-range increases the surface area-to-volume ratio, leading to a higher dissolution rate.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution.[5]
-
Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can increase its apparent solubility in aqueous solutions.[6][7]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve its solubilization and absorption in the gastrointestinal tract.[8][9]
Q3: Where can I find baseline solubility data for this compound?
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers
Problem: My this compound stock solution in DMSO precipitates when diluted with aqueous buffers for in vitro or in vivo studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound is hydrophobic and will precipitate out of solution when the concentration of the organic solvent (e.g., DMSO) is significantly reduced. |
| Solution 1: Use a Co-solvent System | Prepare a formulation with co-solvents that are miscible with water and can maintain this compound in solution. A common example for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.[1] |
| Solution 2: Pre-warm Solutions | Pre-warming both the drug stock solution and the aqueous buffer to 37°C before mixing can sometimes prevent precipitation. |
| Solution 3: Sonication | If precipitation occurs, gentle sonication may help to redissolve the compound. |
| Solution 4: Formulation Approach | Consider using one of the solubility enhancement strategies detailed below (nanosuspensions, solid dispersions, etc.) to prepare a more stable aqueous formulation. |
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Problem: I am observing low and inconsistent plasma concentrations of this compound after oral gavage in my animal model.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Dissolution in GI Tract | The low aqueous solubility of this compound limits its dissolution rate in the gastrointestinal fluids, leading to poor absorption. |
| Solution 1: Nanosuspension | Prepare a nanosuspension of this compound to increase its surface area and dissolution velocity. Studies with other tyrosine kinase inhibitors have shown that nanosuspensions can significantly increase oral bioavailability.[4] |
| Solution 2: Solid Dispersion | Formulate this compound as a solid dispersion with a hydrophilic carrier. This can improve wettability and dissolution. For example, solid dispersions of Gefitinib have demonstrated enhanced dissolution.[14] |
| Solution 3: Cyclodextrin Complexation | Form an inclusion complex of this compound with a modified cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.[6] |
| Solution 4: Lipid-Based Formulation | Develop a self-emulsifying drug delivery system (SEDDS) or other lipid-based formulation to maintain this compound in a solubilized state in the GI tract.[8] |
| Food Effects | The presence of food can significantly alter the absorption of poorly soluble drugs. |
| Solution: Standardize Feeding Protocol | Ensure a consistent feeding schedule for the animals (e.g., fasted or fed) to minimize variability in drug absorption. |
Quantitative Data Summary
The following tables provide a summary of solubility data for this compound succinate and representative data for other tyrosine kinase inhibitors (TKIs) using various solubility enhancement techniques.
Table 1: Solubility of this compound Succinate in Common Solvents and Formulations
| Solvent/Formulation | Solubility | Reference |
| DMSO | ≥ 1 mg/mL (1.82 mM) | [10] |
| Water | < 0.1 mg/mL (insoluble) | [11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | [1] |
Table 2: Example of Solubility Enhancement for a Poorly Soluble TKI (Gefitinib)
| Formulation Strategy | Key Parameters | Fold Increase in Solubility/Dissolution | Reference |
| Nanosuspension (High-Pressure Homogenization) | Stabilizer: Lecithin, Particle Size: ~157 nm | ~2.4-3.4 fold increase in saturation solubility | [4] |
| Solid Dispersion (Solvent Evaporation) | Carrier: PVP K30 (1:4 drug-to-carrier ratio) | ~2.17 fold increase in dissolution after 1 hour | [15] |
| Cyclodextrin Complexation (Kneading) | Cyclodextrin: Methyl-β-cyclodextrin (1:1 M ratio) | ~2.14 fold increase in dissolution after 1 hour | [15] |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance this compound solubility. These are general protocols and may require optimization for this compound.
Protocol 1: Preparation of an this compound Nanosuspension
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability. This protocol is adapted from a method used for another poorly soluble kinase inhibitor.[4]
Materials:
-
This compound
-
Stabilizer (e.g., Lecithin, Poloxamer 188, or HPMC)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer in purified water to the desired concentration (e.g., 1-2% w/v).
-
Coarse Suspension: Disperse a known amount of this compound powder in the stabilizer solution to form a coarse suspension.
-
High-Shear Homogenization: Homogenize the coarse suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5-10 minutes to reduce the particle size.
-
High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer. The homogenization pressure and number of cycles will need to be optimized (e.g., 500-1500 bar for 10-20 cycles).
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
Protocol 2: Preparation of an this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its wettability and dissolution. This protocol is based on the solvent evaporation method.[5]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC, or Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, or a mixture)
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent. The drug-to-carrier ratio should be varied to find the optimal formulation (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. A water bath can be used to gently heat the solution to expedite evaporation.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. The dissolution rate should be compared to that of the pure drug.
Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility. This protocol uses the kneading method.[6]
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Water-ethanol mixture (1:1 v/v)
Procedure:
-
Mixing: Place the cyclodextrin in a mortar.
-
Kneading: Add a small amount of the water-ethanol mixture to the cyclodextrin and triturate to form a homogeneous paste.
-
Incorporation of Drug: Gradually add the this compound powder to the paste while continuing to knead for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex in a mortar and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy. The solubility of the complex in water should be determined and compared to the pure drug.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting and developing an appropriate formulation to enhance the solubility of this compound.
Caption: A logical workflow for selecting a suitable solubility enhancement strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Potential of Nanosuspension Formulation Strategy for Improved Oral Bioavailability of Gefitinib | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inclusion Complexation of Gefitinib with Cyclodextrins [auetd.auburn.edu]
- 7. Gefitinib-cyclodextrin inclusion complexes: physico-chemical characterization and dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. This compound succinate | EGFR | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MET Amplification as a Resistance Mechanism to Epitinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding MET amplification as a mechanism of resistance to Epitinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of resistance to this compound mediated by MET amplification?
This compound is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2][3][4]. Resistance to EGFR TKIs can occur through various mechanisms, with MET amplification being a significant factor[5][6][7]. MET, a receptor tyrosine kinase, when amplified, can lead to the activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, independent of EGFR[5][7][8][9]. This "bypass signaling" allows cancer cells to survive and proliferate despite the inhibition of EGFR by this compound.
Q2: How frequently is MET amplification observed as a resistance mechanism to EGFR TKIs?
MET amplification is a recognized mechanism of acquired resistance to EGFR TKIs in non-small cell lung cancer (NSCLC)[5]. Its prevalence is reported to be between 5% and 21% in patients who develop resistance to first and second-generation EGFR TKIs. For third-generation TKIs like osimertinib, MET amplification is observed in 7-15% of cases after first-line treatment and can be even higher in subsequent lines of therapy[7][9]. While specific data for this compound is not yet widely available, its mechanism as an EGFR inhibitor suggests a similar range of MET-mediated resistance is possible[1][2].
Q3: What are the therapeutic strategies to overcome MET-amplification-driven resistance to this compound?
The primary strategy to overcome resistance mediated by MET amplification is the combination of an EGFR inhibitor with a MET inhibitor[5]. Preclinical and clinical studies have shown that dual inhibition of both EGFR and MET pathways can effectively suppress tumor growth in cells with MET amplification[5][8]. Several MET inhibitors, such as crizotinib, capmatinib, and savolitinib, have been investigated in combination with EGFR TKIs in clinical trials[5][10][11].
Q4: What are the common methods to detect MET amplification in a research setting?
Several laboratory techniques can be used to detect MET gene amplification. The choice of method may depend on the available equipment, sample type, and the specific research question. The most common methods include:
-
Fluorescence in situ hybridization (FISH): Considered the gold standard for detecting gene amplification, FISH uses fluorescent probes to visualize and quantify the number of MET gene copies relative to a control centromeric probe (CEP7)[12][13][14].
-
Next-Generation Sequencing (NGS): NGS panels can assess the copy number of multiple genes simultaneously, providing a comprehensive genomic profile. However, the concordance with FISH can vary, especially for low-level amplifications[12][13][15].
-
Quantitative Polymerase Chain Reaction (qPCR) and Droplet Digital PCR (ddPCR): These methods can quantify the relative copy number of the MET gene with high sensitivity and are useful for analyzing both tissue and liquid biopsy samples[15][16][17].
-
Immunohistochemistry (IHC): IHC detects the overexpression of the MET protein, which can be an indirect indicator of gene amplification. However, it is generally considered a less reliable screening method for amplification compared to direct DNA-based methods[12][13].
Troubleshooting Guides
Issue 1: Inconsistent MET Amplification Results Between FISH and NGS
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Tumor Heterogeneity | Ensure that the same tumor region is analyzed by both methods. If possible, perform laser capture microdissection to isolate specific cell populations. Consider that different biopsies from the same patient may yield different results. |
| Different Cut-off Values | The definition of MET amplification can vary between assays and studies. For FISH, amplification is often defined by a MET/CEP7 ratio ≥ 2.0 or a mean MET gene copy number ≥ 5.0[12][18]. NGS platforms may have different algorithms and thresholds for calling a copy number gain. It's crucial to use established and validated cut-offs for each platform. |
| Low Tumor Purity in Sample | Low percentage of tumor cells in the sample can lead to an underestimation of the MET copy number by NGS. Assess tumor purity through histopathological review. If purity is low, consider enrichment techniques or use a more sensitive method like ddPCR. |
| NGS Panel Design | The design of the NGS panel, including the number and location of probes for the MET gene, can affect the accuracy of copy number detection. Ensure the panel has adequate coverage of the MET locus. |
| Polysomy vs. Focal Amplification | FISH can distinguish between an increase in chromosome 7 number (polysomy) and a focal amplification of the MET gene, whereas some NGS algorithms may not. A high MET gene copy number with a MET/CEP7 ratio near 1 suggests polysomy, which may have a different biological significance than focal amplification[13][19]. |
Issue 2: High MET Protein Expression by IHC but No Gene Amplification Detected by FISH/NGS
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Transcriptional or Post-Transcriptional Regulation | MET protein levels can be upregulated through mechanisms other than gene amplification, such as increased gene transcription or decreased protein degradation. Investigate MET mRNA levels using RT-qPCR. |
| HGF Ligand Overexpression | Overexpression of the MET ligand, Hepatocyte Growth Factor (HGF), can lead to MET pathway activation without MET amplification[8]. Measure HGF levels in the tumor microenvironment or cell culture supernatant. |
| IHC Antibody Specificity and Staining Protocol | The IHC result could be an artifact. Validate the specificity of the MET antibody using positive and negative control cell lines. Optimize the staining protocol, including antigen retrieval and antibody concentration. |
| Subjectivity in IHC Scoring | IHC scoring can be subjective. Have the slides reviewed by a second pathologist. Use digital image analysis software for a more objective quantification of staining intensity. |
Issue 3: Acquired Resistance to this compound in a Cell Line Model Without Evidence of MET Amplification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Alternative Resistance Mechanisms | Resistance to EGFR TKIs is complex and can be driven by other mechanisms, such as the acquisition of the T790M mutation in the EGFR gene, or activation of other bypass signaling pathways (e.g., AXL, HER2)[7]. Perform comprehensive genomic and proteomic analyses to identify other potential drivers of resistance. |
| Emergence of a Resistant Subclone | The resistant cell population may have been a minor subclone in the original population that was selected for under drug pressure. Perform single-cell sequencing to investigate clonal evolution. |
| Drug Efflux Pumps | Overexpression of ATP-binding cassette (ABC) transporters can lead to increased drug efflux and reduced intracellular concentration of this compound. Assess the expression of common drug transporters like ABCB1 (MDR1) and ABCG2 (BCRP). |
Quantitative Data Summary
Table 1: Prevalence of MET Amplification as a Resistance Mechanism to EGFR TKIs
| EGFR TKI Generation | Patient Cohort | Prevalence of MET Amplification | Reference |
| 1st/2nd Generation | Post-treatment NSCLC | 5% - 21% | |
| 3rd Generation (Osimertinib) | Post-first-line treatment | 7% - 15% | [7][9] |
| 3rd Generation (Osimertinib) | Post-second/further-line treatment | Up to 25% | [10] |
Table 2: Response Rates of Combination Therapy in MET-Amplified, EGFR-Mutant NSCLC
| Combination Therapy | Clinical Trial | Objective Response Rate (ORR) | Reference |
| Savolitinib + Osimertinib | TATTON (Phase 1b) | 30% - 64% (depending on prior therapy) | [6] |
| Capmatinib + Gefitinib | Phase 1b/II | 47% (in patients with MET GCN ≥6) | [5][9] |
| Tepotinib + Gefitinib | INSIGHT (Phase II) | 66.7% | [20] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MET amplification bypasses this compound-induced EGFR inhibition.
Caption: Workflow for investigating MET amplification in this compound resistance.
Detailed Experimental Protocols
Protocol 1: Fluorescence In Situ Hybridization (FISH) for MET Amplification
Objective: To determine the gene copy number of MET relative to the chromosome 7 centromere (CEP7) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides.
-
Vysis LSI MET/CEP 7 Dual Color Probe (or equivalent).
-
Deparaffinization/Pretreatment reagents (e.g., xylene, ethanol series, protease).
-
Hybridization buffer.
-
DAPI counterstain.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Deparaffinization: Immerse slides in xylene (2x10 min), followed by rehydration through a graded ethanol series (100%, 85%, 70%; 5 min each) and distilled water.
-
Pretreatment: Incubate slides in pretreatment solution at 80°C for 30 minutes.
-
Protease Digestion: Digest with protease solution at 37°C for 10-20 minutes (optimize time for tissue type). Wash with phosphate-buffered saline (PBS).
-
Dehydration: Dehydrate slides through a graded ethanol series (70%, 85%, 100%; 2 min each) and air dry.
-
Probe Preparation and Denaturation: Apply the MET/CEP7 probe mixture to the slide, coverslip, and seal. Denature the slide and probe on a hot plate at 75°C for 5 minutes.
-
Hybridization: Incubate the slides in a humidified chamber at 37°C overnight.
-
Post-Hybridization Washes: Remove the coverslip and wash the slides in a stringent wash buffer at 72°C for 2 minutes, followed by a wash in PBS at room temperature.
-
Counterstaining: Apply DAPI counterstain and coverslip.
-
Scoring: Under a fluorescence microscope, score a minimum of 50 non-overlapping, intact tumor cell nuclei. Count the number of red (MET) and green (CEP7) signals in each nucleus. Calculate the mean MET and CEP7 copy numbers and the MET/CEP7 ratio.
-
Interpretation: MET amplification is typically defined as a MET/CEP7 ratio ≥ 2.0 or a mean MET gene copy number ≥ 5.0.
Protocol 2: Quantitative PCR (qPCR) for MET Copy Number Analysis
Objective: To determine the relative copy number of the MET gene compared to a stable reference gene.
Materials:
-
Genomic DNA extracted from tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
qPCR instrument.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers/probes for MET and a reference gene (e.g., RNase P).
-
Reference genomic DNA with a known MET copy number.
Procedure:
-
DNA Extraction and Quantification: Extract genomic DNA from the sample and accurately quantify its concentration.
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for both the MET gene and the reference gene for each sample and the reference DNA. Include no-template controls.
-
qPCR Run: Perform the qPCR run using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MET and the reference gene for each sample.
-
Calculate the delta Ct (ΔCt) for each sample: ΔCt = Ct(MET) - Ct(Reference).
-
Calculate the delta-delta Ct (ΔΔCt): ΔΔCt = ΔCt(Sample) - ΔCt(Reference DNA).
-
Calculate the relative copy number: Relative Copy Number = 2^(-ΔΔCt).
-
-
Interpretation: A relative copy number significantly greater than 1 (e.g., > 2.0) indicates a gain in MET copy number. The exact cut-off for amplification should be established through validation with FISH-confirmed samples.
Protocol 3: Western Blotting for MET Protein Expression
Objective: To detect the level of MET protein expression in cell lysates.
Materials:
-
Cell lysates from this compound-sensitive and -resistant cell lines.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against MET and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MET antibody (at the recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane with TBST (3x10 min).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST (3x10 min).
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading. Quantify the band intensities to determine the relative MET protein expression.
References
- 1. This compound | C24H26N6O2 | CID 59142777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 1203902-67-3|DC Chemicals [dcchemicals.com]
- 5. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. massivebio.com [massivebio.com]
- 12. Overview of Molecular Detection Technologies for MET in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lung.org [lung.org]
- 15. The potential role of next-generation sequencing in identifying MET amplification and disclosing resistance mechanisms in NSCLC patients with osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MET alterations detection platforms and clinical implications in solid tumors: a comprehensive review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Waxing and waning of MET amplification in EGFR mutated NSCLC in response to presence and absence of erlotinib selection pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Randomized Trial of Tepotinib Plus Gefitinib versus Chemotherapy in EGFR-Mutant NSCLC with EGFR Inhibitor Resistance Due to MET Amplification: INSIGHT Final Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing gastrointestinal toxicity, primarily diarrhea, associated with the use of Epitinib in mouse models. As specific preclinical data on this compound-induced gastrointestinal toxicity in mice is limited in publicly available literature, the following recommendations are based on the established profiles of other Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). It is crucial to adapt these guidelines as starting points for developing study-specific protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as HMPL-813) is an orally active and selective EGFR tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is to competitively inhibit the binding of adenosine triphosphate (ATP) to the EGFR kinase domain, which blocks downstream signaling pathways involved in cancer cell proliferation and survival.[2]
Q2: Is gastrointestinal toxicity an expected side effect of this compound?
A2: Yes. Diarrhea is a common adverse event associated with EGFR TKIs.[2][3] Clinical trial data for this compound in humans shows that diarrhea is one of the most common treatment-related adverse events.[4][5][6] Therefore, it is reasonable to anticipate gastrointestinal toxicity, including diarrhea and potential weight loss, in preclinical mouse models.
Q3: What are the likely mechanisms of this compound-induced diarrhea?
A3: The mechanisms of EGFR TKI-induced diarrhea are multifactorial and not fully elucidated.[2][7] Key proposed mechanisms include:
-
Inhibition of Intestinal Epithelial Cell Regeneration: EGFR signaling is crucial for the maintenance and repair of the intestinal lining. Inhibition of this pathway can lead to reduced growth and increased apoptosis of enterocytes, resulting in mucosal atrophy and impaired barrier function.[2][8]
-
Increased Chloride Secretion: EGFR signaling negatively regulates chloride secretion in the intestinal mucosa. Inhibition by TKIs can lead to excessive chloride and water secretion into the intestinal lumen, causing secretory diarrhea.[9]
-
Inflammation: Some studies suggest that EGFR inhibitors can induce an inflammatory response in the gut, contributing to tissue damage and diarrhea.[10]
Q4: What are the first-line supportive care measures for managing this compound-induced diarrhea in mice?
A4: Prophylactic or early symptomatic treatment is recommended. The most common first-line agent for managing TKI-induced diarrhea is loperamide, an opioid-receptor agonist that reduces gut motility.[10] Dose and frequency should be carefully optimized for the specific mouse model and severity of diarrhea. Close monitoring of the animals' hydration status and overall well-being is essential.
Troubleshooting Guides
Problem: Severe Diarrhea and Rapid Weight Loss in the this compound Treatment Group
| Possible Cause | Troubleshooting Steps |
| Dose-limiting toxicity | 1. Review the this compound dose. Is it within a range previously tolerated by the specific mouse strain? 2. Consider a dose de-escalation study to determine the maximum tolerated dose (MTD) with manageable gastrointestinal side effects. |
| Dehydration and electrolyte imbalance | 1. Ensure ad libitum access to drinking water. 2. Consider providing supplemental hydration (e.g., subcutaneous saline or hydrogel packs). 3. Monitor for signs of dehydration (e.g., skin tenting, lethargy). |
| Inadequate supportive care | 1. Implement prophylactic or early administration of an anti-diarrheal agent like loperamide. 2. Monitor fecal consistency and body weight daily to initiate supportive care promptly. |
Problem: High Mortality in the Treatment Group Unrelated to Tumor Burden
| Possible Cause | Troubleshooting Steps |
| Severe, unmanaged gastrointestinal toxicity | 1. Perform necropsies on deceased animals to examine the gastrointestinal tract for signs of severe inflammation, ulceration, or perforation. 2. Re-evaluate the experimental protocol to include more rigorous monitoring and earlier intervention for diarrhea and weight loss. |
| Compromised nutritional status | 1. Provide highly palatable and calorically dense food to encourage eating. 2. Monitor food and water intake daily. |
| Off-target toxicities | 1. While gastrointestinal toxicity is a known on-target effect of EGFR inhibition, consider the possibility of other off-target toxicities. 2. Review any available preclinical safety data for this compound or other EGFR TKIs for potential effects on other organ systems. |
Data on Gastrointestinal Toxicity of EGFR TKIs
| Drug | Incidence of All-Grade Diarrhea (Clinical Trials) | Incidence of Grade 3 or Higher Diarrhea (Clinical Trials) | Citation |
| This compound | 34.3% | Not specified in the abstract | [4][5] |
| Afatinib | ~95% | ~14% | [2] |
| Gefitinib | 18% - 95% (varies by study) | Up to 25% | [9] |
| Osimertinib | 47% | Not specified in the abstract | [11] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in Mice
-
Animal Model: Select an appropriate mouse strain (e.g., C57BL/6, BALB/c, or a tumor-bearing model).
-
Dosing: Administer this compound orally at the desired dose and schedule. Include a vehicle control group.
-
Daily Monitoring:
-
Body Weight: Record the body weight of each mouse daily. A weight loss of >15-20% may be a humane endpoint.
-
Fecal Score: Assess stool consistency daily using a standardized scoring system (e.g., 1 = well-formed pellet, 2 = soft pellet, 3 = unformed/pasty stool, 4 = watery diarrhea).
-
Clinical Signs: Observe for signs of distress, such as lethargy, ruffled fur, and hunched posture.
-
-
Terminal Endpoint Analysis:
-
Organ Weights: At the end of the study, collect and weigh the small intestine and colon.
-
Histopathology: Fix sections of the small and large intestine in 10% neutral buffered formalin for histological analysis (H&E staining). Evaluate for signs of mucosal atrophy, inflammation, and epithelial damage.
-
Protocol 2: Mitigation of this compound-Induced Diarrhea with Loperamide
-
Study Design: Include the following groups:
-
Vehicle Control
-
This compound alone
-
This compound + Loperamide
-
Loperamide alone (optional, to control for loperamide effects)
-
-
Loperamide Administration:
-
Loperamide can be administered in the drinking water (e.g., 0.02 mg/mL) or via oral gavage (e.g., 1-2 mg/kg) once or twice daily.
-
Administration can be prophylactic (starting on the same day as this compound) or therapeutic (starting after the onset of diarrhea).
-
-
Monitoring: Perform daily monitoring as described in Protocol 1.
-
Data Analysis: Compare body weight changes and fecal scores between the "this compound alone" and "this compound + Loperamide" groups to assess the efficacy of the intervention.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a GI toxicity mitigation study.
Caption: A decision tree for troubleshooting severe GI toxicity.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management and Mechanisms of Diarrhea Induced by Tyrosine Kinase Inhibitors in Human Epidermal Growth Factor Receptor-2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hutch-med.com [hutch-med.com]
- 5. asco.org [asco.org]
- 6. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Epitinib powder
Epitinib Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of this compound powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (EGFR-TKI).[1] Its chemical formula is C24H26N6O2.[2] this compound works by inhibiting the activity of EGFR, which can prevent EGFR-mediated signaling pathways that are often overactive in certain types of cancer cells.[2] This inhibition can lead to the induction of cell death and a decrease in tumor growth in tumors that overexpress EGFR.[2] EGFR is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation and vascularization.[2]
Q2: What are the common causes of batch-to-batch variability in active pharmaceutical ingredient (API) powders like this compound?
A2: Batch-to-batch variability in API powders can stem from several factors related to the material's physicochemical properties. Key contributors include:
-
Crystallinity and Polymorphism: Variations in the crystalline structure (polymorphs) or the ratio of crystalline to amorphous content can significantly impact solubility, stability, and bioavailability.[3][4]
-
Particle Size and Morphology: Differences in particle size distribution and shape affect powder flowability, blend uniformity, dissolution rates, and compressibility.[4][5][6]
-
Moisture Content: The amount of water present in the powder can influence its flow properties, cohesiveness, and stability.[6][7]
-
Impurity Profile: Variations in the type and amount of impurities can affect the drug's safety and efficacy.[4]
-
Bulk and Tapped Density: These properties are related to powder flow and compaction, which are critical for tablet manufacturing.[4][7]
Q3: How does batch-to-batch variability of this compound powder impact experimental results?
A3: Inconsistent powder properties can lead to significant variations in experimental outcomes. For example:
-
Altered Dissolution and Bioavailability: Changes in crystallinity or particle size can affect how quickly and completely this compound dissolves, which in turn can alter its concentration in in vitro assays or its absorption in vivo.[4]
-
Inconsistent Dosing: Poor powder flow can lead to inaccurate and inconsistent filling of capsules or dies during tablet compression, resulting in variable dosage.[7]
-
Variable Stability: Different batches may exhibit different degradation rates depending on their moisture content and crystalline form, impacting the shelf-life and reliability of the product.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound powder variability.
Issue 1: Inconsistent results in cell-based assays (e.g., IC50 values).
-
Potential Cause: Variability in the solubility or dissolution rate of the this compound powder between batches.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Analyze the particle size distribution, crystallinity (using XRPD), and thermal properties (using DSC) of the problematic batch and compare it to a reference batch with known good performance.
-
Solubility Assessment: Determine the solubility of each batch in the relevant cell culture medium.
-
Standardized Stock Solution Preparation: Develop a robust and standardized protocol for preparing stock solutions, ensuring complete dissolution. This may involve adjustments to sonication time, temperature, or the use of co-solvents.
-
Issue 2: Poor powder flow during formulation development or manufacturing.
-
Potential Cause: Unfavorable particle size, shape, or high moisture content.
-
Troubleshooting Steps:
-
Particle Size and Shape Analysis: Use laser diffraction or microscopy to analyze the particle size distribution and morphology of the powder.[4][5] Finer or more irregular particles tend to have poorer flow.[7]
-
Moisture Content Analysis: Determine the water content using thermogravimetric analysis (TGA) or Karl Fischer titration. High moisture can increase powder cohesion.[7]
-
Flow Property Measurement: Quantify flowability using techniques like measuring the angle of repose, Carr's Index, or Hausner Ratio.[7]
-
Process Optimization: If intrinsic properties are the issue, consider process changes like granulation to create more uniform and larger particles to improve flow.[7]
-
Issue 3: Variable tablet hardness or weight in solid dosage form manufacturing.
-
Potential Cause: Inconsistent powder density and compressibility.
-
Troubleshooting Steps:
-
Density Measurement: Determine the bulk and tapped density of different batches. Significant variations can lead to inconsistent die filling.[4][7]
-
Compressibility Analysis: Use data from tapped density to calculate the Carr's Index or Hausner Ratio, which indicate compressibility.
-
Equipment Adjustment: Optimize the speed of the tablet press and the design of the hopper to ensure consistent powder feed.[7]
-
Data Presentation
Table 1: Example Physicochemical Properties of Two Different Batches of this compound Powder
| Property | Batch A | Batch B | Typical Specification |
| Particle Size (D50) | 15 µm | 45 µm | 10 - 50 µm |
| Crystallinity | 95% (Form I) | 80% (Form I), 15% (Amorphous) | >90% (Form I) |
| Moisture Content | 0.5% | 1.8% | < 1.0% |
| Bulk Density | 0.35 g/mL | 0.50 g/mL | 0.30 - 0.55 g/mL |
| Tapped Density | 0.45 g/mL | 0.68 g/mL | 0.40 - 0.70 g/mL |
| Angle of Repose | 42° | 33° | < 35° |
Experimental Protocols
Protocol 1: X-Ray Powder Diffraction (XRPD) for Crystallinity and Polymorph Identification
-
Objective: To identify the crystalline form and assess the degree of crystallinity of this compound powder.
-
Instrumentation: A standard laboratory X-ray diffractometer.
-
Sample Preparation: Gently grind a small amount of the this compound powder to a fine consistency. Mount the powder onto the sample holder.
-
Data Acquisition: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis: Compare the resulting diffraction pattern to reference patterns for known polymorphs of this compound to identify the form(s) present. The presence of a broad halo in the background indicates amorphous content.
Protocol 2: Laser Diffraction for Particle Size Analysis
-
Objective: To determine the particle size distribution of this compound powder.
-
Instrumentation: A laser diffraction particle size analyzer.
-
Sample Preparation: Disperse a small amount of the powder in a suitable non-solvent dispersant (e.g., mineral oil) and sonicate briefly to break up agglomerates.
-
Measurement: Introduce the dispersion into the analyzer and measure the particle size distribution.
-
Data Analysis: Report the particle size distribution as D10, D50, and D90 values, which represent the particle diameter at 10%, 50%, and 90% of the cumulative distribution, respectively.
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Property Analysis
-
Objective: To analyze the thermal properties, such as melting point and glass transition, of this compound powder.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into an aluminum DSC pan and hermetically seal it.
-
Measurement: Heat the sample from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., degradation). The melting point can be indicative of the polymorphic form.
Visualizations
This compound Signaling Pathway
This compound targets the Epidermal Growth Factor Receptor (EGFR), a key component in cellular signaling. Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating several downstream pathways that regulate cell proliferation, survival, and migration. This compound inhibits this process, thereby blocking these signaling cascades.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and address batch-to-batch variability of this compound powder.
Caption: A workflow for troubleshooting this compound powder variability.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | C24H26N6O2 | CID 59142777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Powder Characterization | Anton Paar [anton-paar.com]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. APIs Characterisation: R&D Expertise - SEQENS [seqens.com]
- 6. torontech.com [torontech.com]
- 7. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
Validation & Comparative
Epitinib vs. Osimertinib: A Comparative Analysis for EGFR T790M Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of epitinib and osimertinib, two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), for the treatment of non-small cell lung cancer (NSCLC) harboring the EGFR T790M resistance mutation. While osimertinib is an established third-generation EGFR TKI with proven efficacy in this setting, this compound is an emerging TKI with demonstrated activity in EGFR-mutant NSCLC, particularly in patients with brain metastases. This document synthesizes available preclinical and clinical data to offer a comparative perspective on their performance.
Executive Summary
Osimertinib is a potent and selective irreversible inhibitor of both EGFR-sensitizing and T790M resistance mutations.[1] Its efficacy in T790M-positive NSCLC is well-documented through extensive clinical trials, leading to its establishment as a standard of care. This compound is a novel, orally available EGFR TKI designed for optimal brain penetration.[2] Clinical data for this compound is primarily from a Phase I/Ib study in a broader population of EGFR-mutant NSCLC with brain metastases, not exclusively in T790M-positive patients, making a direct comparison challenging. Preclinical data specifically evaluating this compound's activity against the T790M mutation is limited in the public domain.
Mechanism of Action and Signaling Pathway
Both this compound and osimertinib are EGFR TKIs that target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways involved in cell proliferation and survival. The T790M mutation, known as the "gatekeeper" mutation, arises in response to first- and second-generation EGFR TKIs and confers resistance by increasing the ATP affinity of the kinase domain. Third-generation inhibitors like osimertinib are designed to overcome this by forming a covalent bond with a cysteine residue (C797) in the ATP-binding pocket, leading to irreversible inhibition.
Preclinical Data
For this compound, preclinical studies have highlighted its strong inhibitory effects on tumors with overexpressed or sensitive EGFR mutations and its ability to penetrate the brain.[4] However, specific in vitro IC50 values and in vivo data from T790M-mutant models are needed for a direct comparison.
Clinical Efficacy
A direct head-to-head clinical trial comparing this compound and osimertinib in the EGFR T790M-positive NSCLC population has not been conducted. The available clinical data for each drug is summarized below.
Osimertinib in EGFR T790M-Positive NSCLC (AURA3 Trial)
The AURA3 trial was a Phase III study that established the superiority of osimertinib over platinum-pemetrexed chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR TKI.[5]
| Efficacy Endpoint | Osimertinib (n=279) | Platinum-Pemetrexed (n=140) |
| Objective Response Rate (ORR) | 71% | 31% |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months |
| Median Overall Survival (OS) | 26.8 months | 22.5 months |
| Median Duration of Response (DoR) | 9.7 months | 4.1 months |
Data from the AURA3 Trial. Note: A high rate of crossover from the chemotherapy arm to the osimertinib arm upon progression may have impacted the overall survival results.[6][7]
This compound in EGFR-Mutant NSCLC with Brain Metastases (Phase I/Ib Trial - NCT02590952)
This study evaluated the safety and efficacy of this compound in patients with advanced solid tumors, with an expansion cohort for EGFR-mutant NSCLC patients with brain metastases. The patient population was not exclusively T790M-positive.
| Efficacy Endpoint | This compound 160 mg q.d. (n=12, evaluable) |
| Objective Response Rate (ORR) | 41.7% (5/12) |
| Disease Control Rate (DCR) | 83.3% (10/12) |
| Progression Events | 2/12 |
Data from the dose expansion part of the Phase I/Ib trial (NCT02590952) as of October 30, 2015.[2] It is important to note that all responders were TKI-naïve, and the five patients who had prior TKI treatment all had stable disease in the brain.
Safety and Tolerability
| Adverse Event (Grade ≥3) | Osimertinib (AURA3) | This compound (Phase I/Ib) |
| Diarrhea | 1% | Not Reported |
| Rash | <1% | Not Reported |
| Nausea | 3% (in chemotherapy arm) | Not Reported |
| Elevated AST | Not Reported | 2.9% |
| Elevated ALT | Not Reported | 2.9% |
| Hyperbilirubinemia | Not Reported | 5.7% |
Data from the AURA3 trial for osimertinib and the Phase I/Ib trial for this compound.[2][5] The safety profile of osimertinib is well-characterized, with the most common adverse events being diarrhea and rash, which are generally mild to moderate in severity. The safety data for this compound from the Phase I/Ib study showed it to be well-tolerated, with a safety profile consistent with other EGFR TKIs.[2]
Experimental Protocols
Osimertinib - AURA3 Trial (NCT02151981)
-
Study Design: A Phase III, open-label, randomized, multicenter study.[5]
-
Patient Population: Patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had progressed on a first-line EGFR-TKI. T790M status was confirmed by central testing of a tumor biopsy specimen.
-
Treatment Arms:
-
Osimertinib 80 mg orally once daily.
-
Pemetrexed (500 mg/m²) plus either carboplatin (AUC5) or cisplatin (75 mg/m²) intravenously every 3 weeks for up to six cycles.
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.
-
Tumor Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[8]
This compound - Phase I/Ib Trial (NCT02590952)
-
Study Design: An open-label, multicenter, dose-escalation Phase I study with a dose-expansion Phase Ib component.[4]
-
Patient Population:
-
Dose Escalation: Patients with advanced solid tumors who failed standard treatment.
-
Dose Expansion: EGFR-mutant NSCLC patients with brain metastases.
-
-
Treatment: this compound administered orally once daily, starting at 20 mg with a 3+3 dose-escalation design. The recommended Phase II dose was determined to be 160 mg once daily.[2]
-
Primary Endpoint: Maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety, and tolerability.
-
Tumor Assessment: Tumor response was evaluated according to RECIST 1.1.[4]
Conclusion
Osimertinib is a well-established and highly effective treatment for patients with EGFR T790M-positive NSCLC, supported by robust Phase III clinical trial data. Its favorable efficacy and manageable safety profile make it a cornerstone of therapy in this setting.
This compound has shown promising early clinical activity in EGFR-mutant NSCLC, particularly in patients with challenging-to-treat brain metastases. Its excellent brain penetration is a key feature. However, a direct comparison with osimertinib in the T790M-positive population is not possible due to the lack of head-to-head trials and limited data for this compound in this specific subgroup. Further clinical investigation of this compound in a well-defined EGFR T790M-positive NSCLC population is warranted to fully understand its potential relative to established therapies like osimertinib.
References
- 1. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety profile of a selective EGFR TKI this compound (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]
- 3. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducible EGFR T790M-mediated gefitinib resistance in non-small cell lung cancer cells does not modulate sensitivity to PI103 provoked autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RECIST 1.1 – RECIST [recist.eortc.org]
Epitinib vs. Erlotinib: A Head-to-Head Comparison in the Treatment of Brain Metastasis
For researchers and drug development professionals navigating the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with brain metastases, understanding the nuances of different tyrosine kinase inhibitors (TKIs) is paramount. This guide provides a detailed, data-driven comparison of Epitinib, a novel EGFR TKI, and Erlotinib, an established first-generation EGFR TKI, with a specific focus on their efficacy and mechanisms of action in the challenging context of intracranial tumors.
Performance and Efficacy
The clinical efficacy of both this compound and Erlotinib in treating brain metastases is summarized below. The data is compiled from clinical trials and retrospective studies.
| Efficacy Endpoint | This compound (160 mg QD) | Erlotinib |
| Intracranial Objective Response Rate (ORR) | 40.5% (95% CI 25.6%-56.7%)[1] | 10% - 82.4% (dependent on EGFR mutation status)[2][3][4] |
| Intracranial Disease Control Rate (DCR) | Not explicitly reported | 62.5% - 91%[3][5] |
| Median Progression-Free Survival (PFS) | 7.4 months (95% CI 5.5-10.0)[1] | 3.0 - 11.7 months (dependent on EGFR mutation status)[2][3][4] |
| Median Overall Survival (OS) | Not explicitly reported | 9.2 - 12.9 months (dependent on EGFR mutation status)[2][3] |
Note: The efficacy of Erlotinib is significantly higher in patients with activating EGFR mutations. For instance, in a study of patients with EGFR mutations, the objective response rate was 82.4%, with complete resolution of brain metastases in 47.1% of cases.[2][4] In contrast, unselected patients or those with wild-type EGFR showed no objective responses.[2]
Mechanism of Action and Brain Penetration
Both this compound and Erlotinib are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. However, their efficacy in the central nervous system (CNS) is heavily influenced by their ability to cross the blood-brain barrier (BBB).
Erlotinib: Erlotinib's ability to penetrate the BBB is limited.[6] Studies have shown that it is a substrate for efflux transporters like P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), which actively pump the drug out of the brain.[6] The blood-brain barrier permeation rate of erlotinib has been reported to be around 4.4%.[7] Despite this, it can achieve therapeutic concentrations in the cerebrospinal fluid (CSF), particularly in patients with EGFR mutations.[2][7]
This compound: this compound (HMPL-813) was specifically designed to have better BBB penetration. While detailed preclinical data on its BBB permeability from the provided search results is limited, its promising efficacy in patients with brain metastases suggests it may have improved CNS penetration compared to first-generation TKIs.[1]
Experimental Protocols
Below are the methodologies for key experiments cited in the comparison.
Phase Ib Study of this compound (NCT02590952)[1]
-
Study Design: An open-label, multicenter, dose-expansion phase Ib study conducted at 7 centers in China.
-
Patient Population: Patients with EGFR-mutant advanced NSCLC with brain metastasis.
-
Intervention: this compound administered orally at 120 mg or 160 mg once daily (QD).
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Objective response rate (ORR), duration of response, and progression-free survival (PFS).
-
Tumor Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
Retrospective Study of Erlotinib in Brain Metastases[2][4]
-
Study Design: A retrospective analysis of patients with NSCLC and brain metastases treated with erlotinib.
-
Patient Population: 69 patients were identified, with 17 harboring EGFR mutations.
-
Intervention: Erlotinib treatment. Some patients also received whole-brain radiotherapy (WBRT).
-
Data Collection: Efficacy and tolerability were compared according to EGFR mutational status. EGFR mutations in exons 19 and 21 were analyzed by direct sequencing.
-
Efficacy Evaluation: Objective response rate was assessed using RECIST criteria. Time to progression (TTP) and overall survival (OS) were also measured.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Drug Penetration Across the Blood-Brain Barrier.
References
- 1. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain metastases from lung cancer responding to erlotinib: the importance of EGFR mutation | European Respiratory Society [publications.ersnet.org]
- 3. The effectiveness of erlotinib against brain metastases in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Erlotinib or Radiotherapy in the Treatment of Brain Metastasis from EGRF-Mutant NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Inhibit ABCB1- and ABCG2-Mediated Efflux Transport of Erlotinib at the Blood-Brain Barrier: A PET Study on Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The concentration of erlotinib in the cerebrospinal fluid of patients with brain metastasis from non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Epitinib Safety and Tolerability: A Comparative Analysis with Other EGFR Tyrosine Kinase Inhibitors
Epitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated a manageable safety profile in early-phase clinical trials, positioning it as a potential therapeutic option for patients with EGFR-mutant non-small cell lung cancer (NSCLC), particularly those with brain metastases. This guide provides a comparative analysis of the safety and tolerability of this compound against other established EGFR-TKIs, supported by available clinical trial data and detailed experimental methodologies.
Comparative Safety Profile of EGFR-TKIs
The safety and tolerability of this compound were primarily evaluated in the Phase I dose-escalation and expansion study NCT02590952.[1] The following tables summarize the reported treatment-related adverse events (TRAEs) for this compound and compare them with the adverse event profiles of other commonly used EGFR-TKIs: Osimertinib, Gefitinib, Erlotinib, and Afatinib. The data for comparator drugs are derived from their respective pivotal clinical trials. Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[2]
Table 1: Treatment-Related Adverse Events (All Grades) for this compound in the NCT02590952 Trial (Dose Expansion Cohorts) [3]
| Adverse Event | This compound 120 mg (n=30) % | This compound 160 mg (n=42) % |
| Alanine aminotransferase increased | 63.3 | 66.7 |
| Aspartate aminotransferase increased | 60.0 | 54.8 |
| Rash | 40.0 | 50.0 |
| Blood bilirubin increased | 36.7 | 42.9 |
| Diarrhea | 33.3 | 31.0 |
| Pruritus | 20.0 | 19.0 |
| Nausea | 16.7 | 14.3 |
| Dry skin | 13.3 | 11.9 |
| Anemia | 13.3 | 9.5 |
| Decreased appetite | 10.0 | 11.9 |
Table 2: Comparison of Common Grade ≥3 Treatment-Related Adverse Events of this compound and Other EGFR-TKIs
| Adverse Event | This compound (160 mg)[3] | Osimertinib (AURA3) | Gefitinib (ISEL)[4][5] | Erlotinib (TRUST)[1][6] | Afatinib (LUX-Lung 3)[7][8][9] |
| Diarrhea | 2.4% | 1% | ~2% | ~6% (Grade 3/4) | 14% |
| Rash/Acne | 4.8% | <1% | <1% | ~9% (Grade 3/4) | 16% |
| Alanine aminotransferase increased | 19.0% | <1% | ~2-4% | Not Reported | <1% |
| Aspartate aminotransferase increased | 9.5% | <1% | ~2-4% | Not Reported | <1% |
| Paronychia | 0% | Not Reported | Not Reported | Not Reported | 11% |
| Stomatitis/Mucositis | 2.4% | <1% | Not Reported | Not Reported | 9% |
| Neutropenia | Not Reported | Not Reported | Not Reported | Not Reported | 18% (Chemo arm) |
| Fatigue | Not Reported | Not Reported | Not Reported | Not Reported | 13% (Chemo arm) |
Note: Direct comparison between trials should be interpreted with caution due to differences in study design, patient populations, and AE reporting methodologies.
Experimental Protocols
This compound Phase I Trial (NCT02590952) Methodology
The safety and tolerability of this compound were assessed in a Phase I, open-label, dose-escalation, and expansion study.[1]
-
Dose Escalation Phase: A classic 3+3 dose-escalation design was employed.[1] Cohorts of 3 to 6 patients received escalating doses of this compound, starting at 20 mg once daily.[1] The dose levels included 40 mg, 80 mg, 120 mg, 160 mg, 200 mg, and 240 mg.[10]
-
Dose-Limiting Toxicity (DLT) Evaluation: The DLT evaluation period was the first 28 days of treatment.[11] A DLT was generally defined as a Grade 3 or 4 non-hematologic toxicity, Grade 4 hematologic toxicity, or any toxicity leading to treatment discontinuation or dose delay.[2][12][13][14] Specific DLT definitions for the this compound trial were pre-specified in the clinical trial protocol.[15]
-
Safety Monitoring: The safety monitoring plan included regular assessment of adverse events, physical examinations, vital signs, and laboratory tests (hematology, biochemistry, and urinalysis).[14][16] Adverse events were graded using the NCI CTCAE version 4.0.[17] An independent Data and Safety Monitoring Board (DSMB) was responsible for overseeing the safety of the trial participants.[18]
-
Recommended Phase 2 Dose (RP2D) Determination: The RP2D was determined based on the safety, tolerability, pharmacokinetic, and preliminary efficacy data from the dose-escalation and expansion phases. For this compound, 160 mg once daily was selected as the RP2D as the maximum tolerated dose (MTD) was not reached.[10]
Visualizations
EGFR Signaling Pathway Inhibition by this compound
This compound is an EGFR tyrosine kinase inhibitor. It competitively binds to the ATP-binding site in the intracellular domain of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and metastasis.[19][20]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Clinical Trial Safety Assessment Workflow
The assessment of safety in a clinical trial is a systematic process that begins with the detection of an adverse event and proceeds through documentation, reporting, and analysis to ensure patient safety and data integrity.[21][22][23]
Caption: A typical workflow for safety assessment in clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. case.edu [case.edu]
- 3. Osimertinib versus platinum-pemetrexed in patients with previously treated EGFR T790M advanced non-small cell lung cancer: An updated AURA3 trial-based cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib: an adverse effects profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. LUX-Lung 3: Afatinib Prolongs Progression-free Survival vs Cisplatin/Pemetrexed in Advanced Lung Adenocarcinoma - The ASCO Post [ascopost.com]
- 8. Afatinib versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dose adjustment on the safety and efficacy of afatinib for EGFR mutation-positive lung adenocarcinoma: post hoc analyses of the randomized LUX-Lung 3 and 6 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medulloblastoma.org [medulloblastoma.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. case.edu [case.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. niddk.nih.gov [niddk.nih.gov]
- 15. Defining dose-limiting toxicity for phase 1 trials of molecularly targeted agents: results of a DLT-TARGETT international survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayo.edu [mayo.edu]
- 17. ctg.queensu.ca [ctg.queensu.ca]
- 18. nrp.tracs.unc.edu [nrp.tracs.unc.edu]
- 19. ct-toolkit.ac.uk [ct-toolkit.ac.uk]
- 20. latrobe.edu.au [latrobe.edu.au]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. Safety Notifications - IQVIA [iqvia.com]
Predicting Response to Epitinib Therapy: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Epitinib therapy in the context of alternative treatments for epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC), with a particular focus on patients with brain metastases.
Introduction to this compound and the EGFR-TKI Landscape
This compound (HMPL-813) is a second-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for enhanced penetration of the blood-brain barrier.[1][2] It has shown promising clinical activity in patients with EGFR-mutant NSCLC, including those with central nervous system (CNS) involvement.[2][3] The landscape of EGFR inhibitors is well-established, with first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), and third-generation (Osimertinib) TKIs offering a range of therapeutic options. The selection of an appropriate TKI is critically dependent on the patient's specific EGFR mutation status and the presence of any resistance mechanisms.
Key Biomarkers for Predicting Response to EGFR-TKIs
The primary biomarker for predicting a positive response to EGFR-TKIs, including this compound, is the presence of activating mutations in the EGFR gene. The most common of these are deletions in exon 19 and the L858R point mutation in exon 21.[4][5][6][7] Patients with these mutations are more likely to experience significant tumor shrinkage and prolonged disease control when treated with an EGFR inhibitor.
Conversely, the emergence of resistance mutations can abrogate the efficacy of these targeted therapies. A key mechanism of acquired resistance to first- and second-generation EGFR-TKIs is the T790M mutation in exon 20 of the EGFR gene.[4][5] Additionally, amplification of the MET proto-oncogene can drive resistance by activating bypass signaling pathways.[8][9]
Comparative Efficacy of this compound and Alternative Therapies
The following tables summarize the clinical performance of this compound and other EGFR-TKIs in patients with EGFR-mutant NSCLC, with a focus on intracranial response in patients with brain metastases. It is important to note that the data presented are from separate clinical trials and do not represent a direct head-to-head comparison.
Table 1: Systemic Efficacy of EGFR-TKIs in EGFR-Mutant NSCLC
| Drug | Generation | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| This compound | Second | Phase Ib (NCT02590952) | 53.6% (120 mg), 40.5% (160 mg)[10] | 7.4 (both doses)[10] |
| Gefitinib | First | Pooled Analysis | 60-80%[11] | 9-13[11] |
| Erlotinib | First | Pooled Analysis | 60-80%[11] | 9-13[11] |
| Afatinib | Second | LUX-Lung 3 & 6 | 69% | 11.1[5] |
| Osimertinib | Third | FLAURA | 80% | 18.9 |
Table 2: Intracranial Efficacy of EGFR-TKIs in EGFR-Mutant NSCLC with Brain Metastases
| Drug | Generation | Clinical Trial/Study | Intracranial Objective Response Rate (iORR) | Intracranial Progression-Free Survival (iPFS) (months) |
| This compound | Second | Phase Ib (NCT02590952) | Not specifically reported, but showed clinical activity[2] | Not specifically reported |
| Gefitinib | First | Phase II | 87.8%[12] | Not Reported |
| Erlotinib | First | Retrospective | 82%[12] | 11.7[12] |
| Afatinib | Second | Retrospective | 48.8% (cFAS), 82.6% (cEFR)[6] | 12.7 (cFAS)[6] |
| Osimertinib | Third | Phase II | 84.2% (treatment-naive)[13] | 11.8 (treatment-naive)[13] |
(cFAS: CNS full analysis set; cEFR: CNS evaluable for response)
Experimental Protocols
EGFR Mutation Analysis
The detection of EGFR mutations is crucial for patient selection. The following are generalized protocols for common detection methods. Specific protocols may vary between clinical trial sites and diagnostic laboratories.
1. Polymerase Chain Reaction (PCR)-Based Methods (e.g., Real-Time PCR)
-
Principle: This method uses fluorescent probes to detect specific DNA sequences characteristic of EGFR mutations in real-time. It is a highly sensitive and rapid technique.
-
Sample Type: Formalin-fixed paraffin-embedded (FFPE) tumor tissue, cytology samples, or circulating tumor DNA (ctDNA) from plasma ("liquid biopsy").[8][14]
-
General Workflow:
-
DNA Extraction: DNA is isolated from the patient sample.
-
PCR Amplification: The target EGFR gene region is amplified using specific primers and probes for the mutations of interest.
-
Real-Time Detection: The accumulation of PCR product is monitored in real-time by detecting the fluorescence of the probes.
-
Data Analysis: The presence of a mutation is determined by the amplification curve and cycle threshold (Ct) value.
-
2. Next-Generation Sequencing (NGS)
-
Principle: NGS allows for the simultaneous sequencing of millions of DNA fragments, enabling the detection of a broad range of mutations across multiple genes.
-
Sample Type: FFPE tumor tissue, cytology samples, or ctDNA.[15]
-
General Workflow:
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Sequencing: The library is loaded onto the NGS instrument, and the DNA fragments are sequenced.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and genetic variants, including EGFR mutations, are identified using bioinformatics pipelines.
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is central to cell growth and proliferation. Activating mutations in EGFR lead to constitutive activation of this pathway, driving tumor growth. EGFR-TKIs work by blocking the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling.
MET Signaling Pathway in EGFR-TKI Resistance
Amplification of the MET receptor tyrosine kinase can lead to resistance to EGFR inhibitors by activating parallel signaling pathways that bypass the EGFR blockade.
Experimental Workflow for Biomarker-Driven Therapy
The following diagram outlines a typical workflow for identifying and treating patients with EGFR-mutant NSCLC based on their biomarker status.
Conclusion
The selection of appropriate therapies for patients with EGFR-mutant NSCLC is a complex process guided by a growing understanding of the molecular drivers of the disease and mechanisms of resistance. This compound represents a promising therapeutic option, particularly for patients with brain metastases. A thorough understanding of the biomarker landscape, including both sensitizing and resistance mutations, is essential for optimizing patient outcomes. The continued development of novel targeted agents and the use of advanced diagnostic techniques will further refine personalized treatment strategies for this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of EGFR-TKIs combined with intracranial radiotherapy in EGFR-mutant non-small cell lung cancer patients with brain metastases: a retrospective multi-institutional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 10. Potential biomarkers of primary resistance to first- and second-generation EGFR-TKIs in non-small-cell lung cancer: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of biomarkers, pathways, and therapeutic targets for EGFR–TKI resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Validation of Afatinib Potential Drug Resistance Gene BIRC5 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Epitinib in EGFR-Mutant Non-Small Cell Lung Cancer: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-level comparison of Epitinib, an investigational Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), with other established EGFR-TKIs for the treatment of EGFR-mutated Non-Small Cell Lung Cancer (NSCLC), particularly in patients with brain metastases. The analysis is based on available clinical trial data and aims to present an objective overview of efficacy, safety, and mechanism of action to inform research and drug development professionals.
Executive Summary
This compound (HMPL-813) is an orally active, selective EGFR-TKI engineered for enhanced brain penetration.[1] Clinical trial evidence, primarily from a Phase Ib study (NCT02590952), suggests that this compound is well-tolerated and demonstrates promising efficacy in patients with EGFR-mutant NSCLC who have brain metastases.[2] This guide will compare the performance of this compound with first, second, and third-generation EGFR-TKIs, drawing upon data from various clinical trials and meta-analyses.
Mechanism of Action: EGFR Signaling Pathway
This compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[3][4] In certain cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[5] this compound competitively blocks the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling pathways.[5]
Comparative Efficacy of this compound
The primary evidence for this compound's efficacy comes from a Phase Ib, open-label, multicenter dose-expansion study (NCT02590952).[2] This study enrolled patients with EGFR-mutant advanced NSCLC with brain metastasis.[2] The following tables summarize the key efficacy endpoints from this trial and compare them with data from studies of other EGFR-TKIs.
Table 1: Efficacy of this compound in EGFR-Mutant NSCLC with Brain Metastases (NCT02590952)
| Endpoint | This compound 120 mg (n=30) | This compound 160 mg (n=42) |
| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |
| Median Duration of Response (DoR) | 7.40 months (95% CI 3.70-7.40) | 9.10 months (95% CI 6.50-12.00) |
| Median Progression-Free Survival (PFS) | 7.40 months (95% CI 5.40-9.20) | 7.40 months (5.50-10.00) |
Source: Wu et al., Clinical Lung Cancer, 2022.[2]
Table 2: Comparative Efficacy of Various EGFR-TKIs in First-Line Treatment of EGFR-Mutant NSCLC
| EGFR-TKI Generation | Drug | Median PFS (months) | Hazard Ratio (HR) vs. Chemotherapy |
| First-Generation | Gefitinib, Erlotinib | 9.2 - 11.0 | 0.27 - 0.43 |
| Second-Generation | Afatinib | 11.0 - 11.1 | ~0.73 (vs. Gefitinib) |
| Third-Generation | Osimertinib | 18.9 | 0.47 (vs. First-Gen TKI in patients with CNS metastases) |
Note: Data is compiled from multiple meta-analyses and clinical trials.[6][7][8][9][10][11] Hazard ratios are for PFS compared to chemotherapy unless otherwise stated. The comparison with this compound should be interpreted with caution due to differences in study populations and designs.
Safety and Tolerability Profile
The safety profile of this compound is consistent with other EGFR-TKIs.[12][13] The most common treatment-related adverse events (TRAEs) are skin rash, diarrhea, and elevated liver enzymes.[12][13]
Table 3: Grade ≥3 Treatment-Related Adverse Events (TRAEs) for this compound (NCT02590952)
| Adverse Event | This compound 120 mg (n=30) | This compound 160 mg (n=42) |
| Any Grade ≥3 TRAE | 43.3% | 50.0% |
| Elevated AST | Not specified in detail | 2.9% (at 160mg in dose escalation) |
| Elevated ALT | Not specified in detail | 2.9% (at 160mg in dose escalation) |
| Hyperbilirubinemia | Not specified in detail | 5.7% (at 160mg in dose escalation) |
| Skin Rash | Not specified in detail | Not specified in detail |
| Diarrhea | Not specified in detail | Not specified in detail |
Source: Wu et al., Clinical Lung Cancer, 2022 & Zhou et al., ASCO 2016.[2][12]
A meta-analysis of EGFR-TKIs plus anti-angiogenic agents showed increased Grade 3-5 adverse events, particularly hypertension and proteinuria, compared to TKI monotherapy.[14]
Experimental Protocols
NCT02590952: A Phase Ib Study of this compound
This was an open-label, dose-expansion Phase Ib study conducted at seven centers in China.[2]
-
Patient Population: Patients with histologically or cytologically confirmed advanced NSCLC with brain metastasis, harboring EGFR sensitizing mutations (exon 19 deletion or exon 21 L858R).[15] Patients could be treatment-naïve or have received prior EGFR-TKI therapy.[15]
-
Treatment: this compound was administered orally once daily at doses of 120 mg or 160 mg.[2]
-
Primary Endpoint: Safety and tolerability.[2]
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), and progression-free survival (PFS).[2]
-
Tumor Assessment: Tumor response was assessed according to RECIST 1.1 criteria.[15]
Discussion and Future Directions
The available data for this compound is promising, particularly for the challenging patient population of EGFR-mutant NSCLC with brain metastases. Its ability to penetrate the blood-brain barrier addresses a significant unmet need.[16] The recommended Phase 2 dose was determined to be 160 mg once daily based on a comprehensive assessment of safety and efficacy.[2]
However, the current evidence is limited to a Phase Ib study.[2] Larger, randomized controlled trials are necessary to definitively establish the efficacy and safety of this compound and to directly compare it with other EGFR-TKIs, especially the current standard of care, osimertinib.[17] Network meta-analyses comparing multiple TKIs have suggested that osimertinib may be the most efficacious and safest option.[17] Future studies should also explore the efficacy of this compound in patients with different EGFR mutation subtypes and its potential in combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C24H26N6O2 | CID 59142777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cumulative meta-analysis of epidermal growth factor receptor-tyrosine kinase inhibitors as first-line therapy in metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor receptor-tyrosine kinase inhibitor therapy is effective as first-line treatment of advanced non-small-cell lung cancer with mutated EGFR: a meta-analysis from six phase III randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 11. mdpi.com [mdpi.com]
- 12. HUTCHMED - ASCO 2016: Safety profile and preliminary clinical efficacy of this compound in EGFRm+ NSCLC [hutch-med.com]
- 13. The safety profile of a selective EGFR TKI this compound (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]
- 14. Efficacy and Safety of Epidermal Growth Factor Receptor (EGFR) Inhibitors Plus Antiangiogenic Agents as First-Line Treatments for Patients With Advanced EGFR-Mutated Non-small Cell Lung Cancer: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Hutchison's this compound passes BBB in lung cancer patients who have brain tumors + | Bioworld | BioWorld [bioworld.com]
- 17. Efficacy and safety of tyrosine kinase inhibitors in advanced non-small-cell lung cancer harboring epidermal growth factor receptor mutation: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of Epitinib and Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Epitinib, a novel Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), against other established TKIs for the treatment of EGFR-mutated Non-Small Cell Lung Cancer (NSCLC). The therapeutic index, a critical measure of a drug's safety, is examined by comparing the doses required for therapeutic efficacy with those that induce toxicity. In oncology, this is often conceptualized as the "therapeutic window," which balances anti-tumor activity against patient tolerability.
This compound (HMPL-813) is an orally active, selective EGFR-TKI specifically engineered for enhanced central nervous system (CNS) penetration, targeting the challenging complication of brain metastases in NSCLC patients.[1][2] This guide benchmarks its efficacy and safety profile against first-generation TKIs (Gefitinib, Erlotinib) and the third-generation TKI (Osimertinib), which represent key standards of care.
Mechanism of Action: EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers a cascade of intracellular signaling pathways.[3][4] These pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[5] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled tumor growth. EGFR TKIs act by competitively inhibiting the ATP-binding site of the receptor's kinase domain, thereby blocking downstream signaling and suppressing malignant cell activity.[6]
References
- 1. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. ClinPGx [clinpgx.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Long-Term Survival Outcomes with Epitinib Treatment in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term survival outcomes associated with Epitinib, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). By objectively comparing its performance with other established EGFR-TKIs and presenting supporting data from clinical studies, this document aims to inform researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound and its Mechanism of Action
This compound (HMPL-813) is a second-generation, orally active small molecule inhibitor that targets the epidermal growth factor receptor (EGFR).[1] Activation of EGFR through ligand binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cancer cell proliferation, survival, invasion, and metastasis.[3][4] this compound, like other EGFR-TKIs, competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling cascades.[][3] A key characteristic of this compound highlighted in preclinical studies is its excellent brain penetration, suggesting its potential as a therapeutic option for brain metastases, a common complication in non-small cell lung cancer (NSCLC).[1]
This compound Clinical Study Data
The primary clinical data for this compound comes from a Phase Ib dose-expansion study (NCT02590952) involving patients with EGFR-mutant advanced NSCLC with brain metastasis.[5] The study evaluated two dose regimens, 120 mg and 160 mg, administered orally once daily.[5] The key efficacy and safety findings from this study are summarized in the table below.
| Endpoint | This compound 120 mg (n=30) | This compound 160 mg (n=42) |
| Efficacy | ||
| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |
| Median Duration of Response (DoR) | 7.40 months (95% CI 3.70-7.40) | 9.10 months (95% CI 6.50-12.00) |
| Median Progression-Free Survival (PFS) | 7.40 months (95% CI 5.40-9.20) | 7.40 months (95% CI 5.50-10.00) |
| Safety | ||
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 43.3% | 50.0% |
| Data from the open-label, dose-expansion phase Ib study (NCT02590952) in patients with EGFR-mutant NSCLC with brain metastasis.[5] |
Comparative Survival Outcomes with Alternative EGFR-TKIs
To contextualize the performance of this compound, this section presents survival data from clinical studies of other EGFR-TKIs used in the treatment of EGFR-mutated NSCLC. It is important to note that these are not head-to-head comparisons with this compound, and patient populations and study designs may vary.
| Drug (Generation) | Trial | Patient Population | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| First Generation | ||||
| Gefitinib | IPASS | First-line, EGFR-mutant NSCLC | 9.2 | Not significantly different from chemotherapy |
| Erlotinib | OPTIMAL | First-line, EGFR-mutant NSCLC | 13.1 | 22.8 |
| Erlotinib | Retrospective Study | EGFR-positive metastatic lung adenocarcinoma | 11.44 | 21.78[6] |
| Multiple 1st Gen TKIs | Retrospective Study | EGFR-mutant lung adenocarcinoma | 11.4 | 15.3[7] |
| Second Generation | ||||
| Afatinib | LUX-Lung 7 | First-line, EGFR-mutant NSCLC (vs. Gefitinib) | 11.0 | No significant difference |
| Dacomitinib | ARCHER 1050 | First-line, EGFR-mutant NSCLC (vs. Gefitinib) | 15.0 | 34.0[8] |
| Third Generation | ||||
| Osimertinib | FLAURA | First-line, EGFR-mutant NSCLC (vs. 1st Gen TKI) | 19.0 | 38.6[8][9] |
| Osimertinib | AURA3 | Second-line, T790M-mutant NSCLC (vs. Chemotherapy) | 10.1 | Not reported in abstract |
Experimental Protocols
-
Study Design: An open-label, multicenter, dose-expansion phase Ib study.
-
Patient Population: Patients with EGFR-mutant advanced non-small cell lung cancer with brain metastasis.
-
Intervention: this compound administered orally once daily at doses of 120 mg or 160 mg.
-
Primary Endpoint: Safety and tolerability of this compound.
-
Secondary Endpoints: Efficacy endpoints including Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS).
-
Tumor Response Assessment: Not explicitly detailed in the abstract, but typically for solid tumors, this is assessed using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Study Design: Typically a randomized, controlled, multicenter trial. It can be double-blind or open-label.
-
Patient Population: A well-defined patient population, for example, treatment-naïve patients with advanced or metastatic NSCLC harboring specific EGFR mutations (e.g., exon 19 deletions or L858R).
-
Intervention and Control: Patients are randomized to receive the investigational EGFR-TKI or the standard of care (which could be chemotherapy or another approved EGFR-TKI).[10]
-
Primary Endpoint: Often Progression-Free Survival (PFS), defined as the time from randomization until objective tumor progression or death from any cause.[11]
-
Key Secondary Endpoints: These usually include Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), safety, and quality of life.[9]
-
Statistical Analysis: The Kaplan-Meier method is used to estimate survival curves for PFS and OS, and the log-rank test is used for comparison between treatment arms.[12] Cox proportional hazards models may be used to adjust for baseline characteristics.[12]
Visualizations
Conclusion
The available data from the Phase Ib clinical trial suggests that this compound is a well-tolerated and promising EGFR-TKI for patients with EGFR-mutant NSCLC with brain metastases.[5] The observed median progression-free survival of 7.4 months in this heavily pre-treated patient population is encouraging.[5] However, a direct comparison of this compound's efficacy with other EGFR-TKIs is not yet possible due to the lack of head-to-head clinical trials. While comparisons with historical data from other TKI studies can provide some context, these should be interpreted with caution due to differences in study populations, designs, and treatment lines.
For a definitive assessment of this compound's role in the treatment landscape of EGFR-mutated NSCLC, further investigation through larger, randomized Phase II and III clinical trials is necessary. These studies should aim to compare this compound directly with the current standards of care, such as third-generation TKIs like osimertinib, and should evaluate long-term outcomes, including overall survival. Such studies will be crucial in establishing the clinical value and optimal positioning of this compound in the management of this patient population.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 3. ClinPGx [clinpgx.org]
- 4. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Progression-Free Survival and Overall Survival of Epidermal Growth Factor Receptor-Positive Metastatic Lung Adenocarcinoma Patients Treated with Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overall survival in stage IV EGFR mutation‑positive NSCLC: Comparing first‑, second‑ and third‑generation EGFR‑TKIs (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elicit.com [elicit.com]
- 11. Primary end points of clinical trials - overall survival versus progression free survival. - ecancer [ecancer.org]
- 12. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Epitinib for Laboratory Professionals
Researchers and drug development professionals handling Epitinib must adhere to stringent safety protocols to mitigate risks associated with this potent tyrosine kinase inhibitor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against exposure to this compound. Due to inconsistencies in hazard classification across different suppliers, with some labeling it as "Harmful if swallowed" and "Very toxic to aquatic life"[1] and others as non-hazardous[2], it is imperative to follow the more stringent recommendations.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye Protection | Safety goggles with side-shields[1][3]. | Face shield worn over safety goggles[4][5]. |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile)[1][3]. | Double gloving with chemotherapy-rated gloves[4][6]. |
| Body Protection | Impervious lab coat[1][3]. | Disposable gown made of polyethylene-coated polypropylene or other laminate materials[6]. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood[1][2]. | A suitable respirator (e.g., N95) should be used when there is a risk of generating airborne particles or aerosols[7]. |
| Foot Protection | Closed-toe shoes[5][8]. | N/A |
Experimental Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical to minimize exposure and ensure safety. The following diagram outlines the recommended workflow.
Detailed Protocols
Handling and Storage:
-
Avoid Contact: Prevent inhalation, and contact with skin and eyes[1][2].
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols[1][2].
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, well-ventilated area[1][2]. Protect from direct sunlight and sources of ignition[1][2]. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention[1][2].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. If irritation persists, seek medical attention[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1][2].
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be segregated as hazardous chemical waste[9].
-
Containerization: Use designated, clearly labeled, and sealed containers for this compound waste. Do not mix with other waste streams[9].
-
Disposal Method: The primary recommended method for the disposal of pharmaceutical waste is high-temperature incineration by an approved waste disposal facility[10]. For smaller quantities in a research setting, follow institutional guidelines for hazardous waste disposal[1].
-
Home Disposal (if applicable): Unused medications should ideally be taken to a drug take-back program[11]. If unavailable, the medication can be mixed with an unpalatable substance like coffee grounds or cat litter, placed in a sealed container, and then discarded in household trash[11]. Do not flush down the toilet unless specifically instructed to do so by regulatory bodies[11].
References
- 1. This compound|1203902-67-3|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sc.edu [sc.edu]
- 6. aaha.org [aaha.org]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. web.uri.edu [web.uri.edu]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. oncolink.org [oncolink.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
